VU590
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32N4O7 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2 |
InChI Key |
UKMHVECLTZDSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |
Synonyms |
7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane VU590 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Gating Mechanism: A Technical Guide to the Action of VU590 on Inwardly Rectifying Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of VU590, a significant small-molecule inhibitor of the inwardly rectifying potassium (Kir) channels. Discovered through high-throughput screening, this compound has become a valuable pharmacological tool for probing the physiological roles of specific Kir channels. This document details its molecular interactions, quantitative inhibitory profile, and the experimental methodologies employed to elucidate its function.
Core Mechanism: Pore Blockade of Kir Channels
This compound functions as a pore blocker of specific inwardly rectifying potassium channels, accessing its binding site from the intracellular side of the channel.[1] This inhibitory action is both voltage- and potassium-dependent, a characteristic feature of open-channel blockers that physically occlude the ion conduction pathway.[1][2][3] The primary targets of this compound are Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1.[1][2][3]
The interaction of this compound with its target channels is highly specific, relying on key amino acid residues within the channel pore. Site-directed mutagenesis and molecular modeling have been instrumental in identifying these critical interaction points.
Interaction with Kir1.1 (ROMK)
In Kir1.1, the asparagine residue at position 171 (N171) is the sole pore-lining residue identified as essential for high-affinity block by this compound.[1][2] This residue, often referred to as the "rectification controller," plays a pivotal role in the channel's function and its sensitivity to inhibitors.[1] Mutation of N171 to negatively charged residues, such as aspartate (N171D) or glutamate (N171E), leads to a dramatic reduction in the potency of this compound, with a greater than 75-fold decrease in inhibition.[2]
Interaction with Kir7.1
While also a pore blocker of Kir7.1, this compound exhibits a different binding mode compared to its interaction with Kir1.1. In Kir7.1, the residues glutamic acid at position 149 (E149) and alanine at position 150 (A150) are crucial for its inhibitory activity.[1][2] Interestingly, unlike in Kir1.1, a negatively charged residue at the equivalent position to N171 (E149 in Kir7.1) enhances the blocking effect of this compound.[2][3] Furthermore, the threonine residue at position 153 (T153) in Kir7.1 appears to create a steric or energetic barrier, influencing the access of lower-affinity ligands to the deeper binding site.[1][2][3]
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against a panel of Kir channels, demonstrating its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Channel Target | IC50 Value | Notes |
| Kir1.1 (ROMK) | 240 nM - 294 nM | High-affinity inhibition.[1][4] |
| Kir7.1 | ~ 8 µM | Moderate-affinity inhibition.[1][2][3][5] |
| Kir2.1 | No significant effect | Demonstrates selectivity over Kir2.x subfamily.[1][4] |
| Kir4.1 | No significant effect | Demonstrates selectivity over Kir4.x subfamily.[1][4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the general signaling pathway of Kir channels.
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU 590 dihydrochloride | CAS 1783987-83-6 | this compound 2HCl | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
The Potent Kir1.1 Channel Blocker VU590: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU590 is a small molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). Kir1.1 plays a crucial role in potassium homeostasis and salt reabsorption in the kidney, making it a potential therapeutic target for diuretic development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Data Presentation
The following tables summarize the key quantitative data for this compound and its interactions with Kir channels.
Table 1: Inhibitory Activity of this compound on Kir Channels
| Channel | IC50 (µM) | Source |
| Kir1.1 (ROMK) | 0.29 | [1][2] |
| Kir7.1 | 8 | [1][3][4] |
| Kir2.1 | No significant inhibition | [3] |
| Kir4.1 | No significant inhibition | [3] |
Table 2: Selectivity Profile of this compound
| Channel | Selectivity (fold) vs. Kir1.1 |
| Kir7.1 | ~28-fold less potent |
| Kir2.1 | >100-fold less potent |
| Kir4.1 | >100-fold less potent |
Mechanism of Action
This compound acts as a pore blocker of the Kir1.1 channel.[3] Its binding site is located within the ion conduction pathway, and its inhibitory action is voltage- and potassium-dependent.[4][5] Site-directed mutagenesis studies have identified a key amino acid residue, Asparagine 171 (N171), within the pore-lining region of Kir1.1 as being critical for high-affinity block by this compound.[4]
Signaling and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental procedures used in its characterization.
Experimental Protocols
Cell Culture and Transfection
Objective: To express Kir1.1 channels in a mammalian cell line for subsequent functional assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human Kir1.1
-
Transfection reagent (e.g., Lipofectamine)
-
6-well culture plates
Protocol:
-
Culture HEK293 cells in DMEM in a 37°C, 5% CO2 incubator.
-
One day prior to transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-48 hours to allow for channel expression.
-
Confirm channel expression using appropriate methods (e.g., Western blot, electrophysiology).
Thallium Flux Assay
Objective: To measure the activity of Kir1.1 channels in a high-throughput format and assess the inhibitory effect of this compound.
Materials:
-
HEK293 cells expressing Kir1.1
-
384-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus buffer containing thallium sulfate (Tl2SO4)
-
This compound stock solution
Protocol:
-
Seed Kir1.1-expressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's protocol, typically for 60-90 minutes at room temperature.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Inject the thallium-containing stimulus buffer to initiate ion flux through the Kir1.1 channels.
-
Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 2-3 minutes).
-
The rate of fluorescence increase is proportional to Kir1.1 channel activity. Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Whole-Cell Patch Clamp Electrophysiology
Objective: To directly measure the ionic currents through Kir1.1 channels and characterize the voltage- and time-dependent block by this compound.
Materials:
-
Kir1.1-expressing HEK293 cells on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution: (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with KOH.
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 MgATP, 0.3 Na2GTP, pH adjusted to 7.2 with KOH.
-
This compound stock solution
Protocol:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single transfected cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol (e.g., voltage steps or ramps) to elicit Kir1.1 currents.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the recording chamber with a known concentration of this compound and record the blocked currents.
-
Wash out the compound to observe the reversibility of the block.
-
Analyze the data to determine the extent of inhibition, voltage-dependence, and kinetics of the block.
Site-Directed Mutagenesis
Objective: To introduce specific point mutations in the Kir1.1 channel to identify residues critical for this compound binding.
Materials:
-
Plasmid DNA containing the wild-type Kir1.1 sequence
-
Mutagenic primers containing the desired nucleotide change (e.g., for N171A)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol (based on QuikChange method):
-
Design and synthesize complementary mutagenic primers containing the desired mutation flanked by 10-15 bases of correct sequence on each side.
-
Set up a PCR reaction with the wild-type Kir1.1 plasmid, mutagenic primers, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the mutated plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Transfect the mutated Kir1.1 construct into HEK293 cells and perform functional assays (e.g., patch clamp) to assess the effect of the mutation on this compound sensitivity.
Conclusion
This compound is a valuable pharmacological tool for studying the function and physiology of the Kir1.1 potassium channel. Its potent and moderately selective inhibitory activity, coupled with a well-characterized mechanism of action, makes it a cornerstone for research in renal physiology and diuretic drug discovery. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other potential Kir1.1 modulators.
References
- 1. K+-dependent gating of Kir1.1 channels is linked to pH gating through a conformational change in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channelpedia - Kir1.1 [channelpedia.epfl.ch]
- 3. Residues at the Outer Mouth of Kir1.1 Determine K-Dependent Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Pharmacology of VU590
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the pharmacology of VU590, a pivotal small-molecule inhibitor of inwardly rectifying potassium (Kir) channels. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's mechanism of action, quantitative properties, and the experimental approaches used in its characterization.
Core Concepts: Mechanism of Action and Selectivity
This compound is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. Its inhibitory action extends to another member of the Kir channel family, Kir7.1, albeit with lower potency. The primary mechanism of action for this compound is the blockade of the channel's ion-conducting pore. This blockade is dependent on both voltage and the concentration of potassium ions (K+), suggesting that this compound accesses its binding site from within the cell and physically occludes the pore.[1][2]
The selectivity of this compound is a critical aspect of its pharmacological profile. While it potently inhibits Kir1.1, it has been shown to be inactive against other related Kir channels such as Kir2.1 and Kir4.1.[1] This selectivity is crucial for its use as a chemical probe to investigate the specific physiological roles of Kir1.1.
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.
| Target Channel | Reported IC50 | Species | Experimental System | Reference |
| Kir1.1 (ROMK) | 290 nM | Rat | Not Specified | [3] |
| Kir1.1 (ROMK) | ~0.2 µM (200 nM) | Not Specified | Not Specified | [1][2] |
| Kir7.1 | 8 µM | Not Specified | Not Specified | [1][2][3] |
| Kir7.1 | 5.6 µM | Not Specified | Not Specified |
Table 1: Inhibitory Potency of this compound
Signaling Pathways and Physiological Relevance
The inhibition of Kir1.1 and Kir7.1 by this compound has significant implications for cellular signaling and physiological processes.
Kir1.1 (ROMK) in the Kidney:
Kir1.1 plays a crucial role in potassium homeostasis in the kidney. Located in the apical membrane of the thick ascending limb and the collecting duct, it is responsible for potassium recycling and secretion. The activity of Kir1.1 is regulated by intracellular signaling molecules, including protein kinase A (PKA) and phosphatidylinositol 4,5-bisphosphate (PIP2). By inhibiting Kir1.1, this compound can modulate renal salt and water transport, highlighting its potential as a diuretic agent.
Diagram 1: Regulation of Kir1.1 and its inhibition by this compound.
Kir7.1 in the Uterus:
Kir7.1 is expressed in the myometrium and contributes to maintaining uterine quiescence during pregnancy by hyperpolarizing the smooth muscle cells. Inhibition of Kir7.1 by this compound leads to membrane depolarization, increased excitability, and uterine contractions. This suggests that Kir7.1 is a potential therapeutic target for conditions requiring modulation of uterine contractility.
Diagram 2: Role of Kir7.1 in uterine contractility and the effect of this compound.
Detailed Experimental Protocols
The characterization of this compound has relied on several key experimental techniques, primarily whole-cell patch-clamp electrophysiology and site-directed mutagenesis.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and pharmacology. It allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.
Objective: To measure the inhibitory effect of this compound on Kir1.1 and Kir7.1 currents.
Cell Preparation:
-
HEK293 cells are commonly used for heterologous expression of Kir channels. Cells are transiently or stably transfected with the cDNA encoding the Kir channel of interest.
-
For recording, cells are plated on glass coverslips and allowed to adhere.
Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells onto the recording chamber of an inverted microscope.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.
-
Perfuse the bath with the external solution containing various concentrations of this compound to determine its effect on the channel currents.
-
Record and analyze the currents using appropriate software to generate concentration-response curves and calculate the IC50 value.
Diagram 3: Workflow for whole-cell patch-clamp electrophysiology.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into a DNA sequence to study the functional role of individual amino acid residues.
Objective: To identify the amino acid residues in the Kir1.1 pore that are critical for this compound binding. Studies have identified asparagine 171 (N171) as a key residue.[1][2]
Procedure:
-
Template DNA: A plasmid vector containing the wild-type Kir1.1 cDNA is used as the template.
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to mutate the codon for N171 to another amino acid (e.g., aspartate, D). The primers should be approximately 25-45 bases in length with the mismatch in the middle.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template DNA, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves the methylated parental DNA template (e.g., DpnI), leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the Kir1.1 gene to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutated Kir1.1 channel in HEK293 cells and perform whole-cell patch-clamp electrophysiology as described above to assess the effect of the mutation on this compound inhibition.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
The Pharmacology of VU590: A Technical Guide to its Interaction with Inward Rectifier Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor VU590 and its effects on inward rectifier potassium (Kir) channels. This compound has emerged as a critical tool for dissecting the physiological roles of these channels, particularly Kir1.1 (also known as ROMK) and Kir7.1. This document synthesizes key quantitative data, details established experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.
Core Concepts: this compound as a Kir Channel Inhibitor
This compound was identified through high-throughput screening as the first publicly disclosed submicromolar inhibitor of the Kir1.1 channel, a key player in renal potassium secretion and a potential diuretic target.[1] Subsequent studies revealed its activity, albeit with lower potency, against Kir7.1, a channel involved in uterine contractility and neuronal signaling.[1] Mechanistically, this compound acts as a pore blocker, with its binding being both voltage- and potassium-dependent, suggesting an intracellular binding site within the channel's ion conduction pathway.[1][2][3]
Quantitative Data Summary
The inhibitory activity of this compound on various Kir channels has been quantified primarily through electrophysiological and ion flux assays. The following tables summarize the key data for easy comparison.
Table 1: Inhibitory Potency of this compound on Kir Channels
| Channel Subtype | IC50 (μM) | Assay Type | Reference |
| Kir1.1 (ROMK) | ~0.2 - 0.3 | Thallium Flux / Electrophysiology | [1][3] |
| Kir7.1 | ~8 | Thallium Flux / Electrophysiology | [1] |
| Kir2.1 | No significant effect at 10 µM | Electrophysiology | [1][3] |
| Kir4.1 | No significant effect at 10 µM | Electrophysiology | [1][3] |
Table 2: Key Amino Acid Residues for this compound Binding
| Channel Subtype | Critical Residue(s) | Effect of Mutation | Reference |
| Kir1.1 | Asparagine 171 (N171) | Mutation to negatively charged residues dramatically weakens block. | [1] |
| Kir7.1 | Glutamate 149 (E149), Alanine 150 (A150) | Mutations abrogate this compound sensitivity. | [2] |
| Kir7.1 | Threonine 153 (T153) | Mutations that reduce polarity (e.g., to Cysteine or Valine) enhance this compound block, suggesting T153 creates a barrier to the binding site. | [1][2] |
Experimental Protocols
The characterization of this compound's effects on Kir channels relies on two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed mechanistic studies.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method to assess Kir channel activity. It leverages the permeability of Kir channels to thallium ions (Tl⁺), which act as a surrogate for K⁺.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the Kir channel of interest are seeded into 384-well microplates.
-
The cells are cultured to form a confluent monolayer.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) in a physiological buffer.
-
A loading enhancer like PowerLoad™ concentrate is often used to facilitate dye entry.
-
The cells are incubated for approximately 60-90 minutes at room temperature, protected from light.
3. Compound Incubation:
-
After dye loading, the loading buffer is removed, and the cells are washed with an assay buffer.
-
This compound or other test compounds, diluted in assay buffer, are added to the wells and incubated for 10-30 minutes.
4. Thallium Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader.
-
A stimulus buffer containing Tl⁺ is added to each well to initiate ion flux through the open Kir channels.
-
The increase in fluorescence, resulting from Tl⁺ binding to the intracellular dye, is measured kinetically. The rate of fluorescence increase is proportional to Kir channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through the channels in the entire cell membrane, providing detailed information about channel gating, conductance, and pharmacology.
1. Cell Culture:
-
HEK-293 cells expressing the Kir channel of interest are grown on glass coverslips.
2. Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
3. Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.
-
A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is positioned onto a single cell using a micromanipulator.
-
Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the cell's interior and control of the membrane potential.
4. Voltage-Clamp Protocol for Kir Channels:
-
The cell is held at a holding potential where the channels are largely closed (e.g., 0 mV).
-
A series of voltage steps or a voltage ramp is applied to elicit channel opening and measure the resulting current. For inward rectifiers, hyperpolarizing steps are used to evoke inward currents. A typical protocol would involve stepping the voltage from the holding potential to various test potentials between -120 mV and +40 mV in 20 mV increments for 200-500 ms.
-
To assess the effect of this compound, the compound is perfused into the bath solution, and the voltage-clamp protocol is repeated. The reduction in current amplitude at a given voltage is used to quantify the degree of block.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on Kir channels.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
Logical Relationship of this compound's Pore Blocking Action
Caption: Logical flow of this compound-induced Kir channel block.
References
discovery and history of the VU590 compound
An In-Depth Technical Guide to the Discovery and History of VU590
Executive Summary
This compound is a seminal compound in the study of inward rectifier potassium (Kir) channels, identified as the first publicly disclosed small-molecule inhibitor of the renal outer medullary potassium channel, Kir1.1 (ROMK).[1][2] Its discovery through a high-throughput screening campaign initiated a new phase in the pharmacological exploration of Kir channels as potential therapeutic targets, particularly for diuretic action.[2] While this compound also demonstrates activity against Kir7.1, its characterization has provided a crucial foundation for understanding the molecular pharmacology of Kir channel inhibition and has served as a scaffold for the development of more selective modulators.[3] This document provides a comprehensive overview of the discovery, mechanism of action, and experimental methodologies associated with this compound.
The Discovery of this compound: A High-Throughput Approach
The journey to identify novel modulators of Kir channels led researchers at Vanderbilt University to employ a high-throughput screening (HTS) strategy.[1] The primary target was Kir1.1 (ROMK), a channel recognized for its critical role in salt and water balance in the kidney, making it a promising target for new classes of diuretics.[2][4]
The screening campaign assayed approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository.[1][2][3] From this extensive library, this compound was identified as a primary hit, representing a novel chemical scaffold for Kir channel inhibition.[3] This discovery marked a significant milestone, providing the first small-molecule tool compound for probing the function of Kir1.1.[2]
Pharmacological Profile
Subsequent to its discovery, this compound was subjected to a series of pharmacological assays to determine its potency, selectivity, and mechanism of action.
Potency and Selectivity
Electrophysiological studies established this compound as a submicromolar inhibitor of Kir1.1.[1] However, it was also found to inhibit Kir7.1, another member of the inward rectifier family, albeit with lower potency.[1][3] The compound showed no significant activity against other related channels like Kir2.1 and Kir4.1, demonstrating a degree of selectivity within the Kir family.[1][3][5]
| Target Channel | Reported IC50 Value | Reference |
| Kir1.1 (ROMK) | ~0.2 µM | [1] |
| 220 nM | [2] | |
| 240 nM | [3] | |
| 290 nM | [6][7] | |
| 294 nM | [5] | |
| Kir7.1 | ~8 µM | [1][2][3][6][7] |
| 5.6 µM | [5] | |
| Kir2.1 | No effect / No activity | [1][3][5] |
| Kir4.1 | No effect / No activity | [1][3][5] |
Mechanism of Action
This compound functions as a pore blocker of the Kir1.1 channel.[1] Its inhibitory action is both voltage- and potassium-dependent, which is characteristic of compounds that bind within the ion conduction pathway.[1][3] Molecular modeling and site-directed mutagenesis studies have been crucial in elucidating the specific binding site. These experiments revealed that the asparagine residue at position 171 (N171) in the channel's pore is essential for high-affinity block by this compound.[1][2] Mutation of this single residue significantly reduces the compound's inhibitory effect.[2] For Kir7.1, a different set of residues, including E149, A150, and T153, are implicated in the binding and action of this compound.[1]
Key Experimental Methodologies
The characterization of this compound relied on several key experimental techniques common in ion channel drug discovery.
High-Throughput Thallium Flux Assay
The initial discovery of this compound was enabled by a fluorescence-based thallium flux assay optimized for HTS.[3] This method provides an indirect measure of potassium channel activity.
-
Principle : Thallium (Tl+) ions are similar in size to potassium (K+) ions and can permeate K+ channels. A Tl+-sensitive fluorescent dye is loaded into cells expressing the target channel (Kir1.1).
-
Execution : When the channels are open, the addition of a Tl+-containing solution to the extracellular medium results in Tl+ influx, which causes a measurable change in the dye's fluorescence.
-
Screening : Test compounds from the library are added to the cells prior to Tl+ addition. Inhibitors of the Kir1.1 channel prevent or reduce Tl+ influx, resulting in a diminished fluorescence signal compared to control wells. This allows for the rapid identification of potential inhibitors from a large collection of compounds.[3]
Patch Clamp Electrophysiology
To confirm the inhibitory activity of this compound and to characterize its mechanism of action, patch clamp electrophysiology was employed.[1] This technique provides a direct measurement of ion flow through the channel.
-
Principle : A glass micropipette with a very fine tip is used to form a high-resistance (giga-ohm) seal with the membrane of a cell expressing the ion channel. This electrical isolation allows for the precise control of the membrane voltage and the measurement of picoampere-level currents flowing through the channel.
-
Application : Researchers used this method to generate current-voltage (I-V) relationship curves in the presence and absence of this compound. The data demonstrated that this compound's block of Kir1.1 is voltage-dependent, a key finding that suggested its binding site is within the pore.[1] It was also the primary method for determining the IC50 values and selectivity against other Kir channels.[3]
Site-Directed Mutagenesis
To pinpoint the molecular determinants of this compound's activity, site-directed mutagenesis was used in conjunction with patch clamp electrophysiology.[1]
-
Principle : This molecular biology technique is used to create specific, targeted changes to the DNA sequence of the gene encoding the ion channel. This results in the expression of a channel protein with a modified amino acid sequence.
-
Application : By systematically mutating amino acid residues within the channel's pore region and then testing this compound's effect on these mutant channels, researchers could identify residues critical for inhibitor binding. The dramatic loss of this compound sensitivity upon mutation of the N171 residue in Kir1.1 confirmed its importance as a key component of the binding site.[1][2]
Significance and Limitations
The discovery of this compound was a watershed moment for the pharmacology of Kir channels. As the first-in-class small-molecule inhibitor for Kir1.1, it validated the feasibility of targeting this channel with drug-like molecules.[2] It has been used as a critical tool to explore the physiology of Kir7.1, revealing its roles in regulating uterine muscle contractility and its coupling to melanocortin receptors in the hypothalamus.[1]
However, this compound itself has limitations as a chemical probe. Its off-target activity on Kir7.1 means it cannot be used to exclusively interrogate the function of Kir1.1, particularly for in vivo studies aiming to validate Kir1.1 as a diuretic target.[3] This lack of selectivity was a primary motivation for subsequent medicinal chemistry efforts that led to the development of VU591, a more selective Kir1.1 inhibitor.[3] Furthermore, this compound has been noted as not being a good probe for ROMK function in the kidney.[6][7]
Conclusion
This compound holds a significant place in the history of ion channel pharmacology. Its discovery through an innovative high-throughput screen provided the first small-molecule key to unlock the complex biology of the Kir1.1 channel. The detailed characterization of its potency, selectivity, and pore-blocking mechanism of action has furnished a deep understanding of how small molecules can modulate this important class of ion channels. While its utility as a specific probe is limited by off-target effects, the knowledge gained from this compound has been instrumental in guiding the successful development of next-generation, highly selective Kir1.1 inhibitors with therapeutic potential.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 5. This compound | ROMK inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Interactions of VU590: A Technical Guide to its Primary Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary cellular targets of the small molecule inhibitor, VU590. We delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways associated with its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, ion channel biology, and drug discovery.
Executive Summary
This compound is a potent, publicly disclosed small-molecule inhibitor of the inward rectifier potassium (Kir) channel subfamily. Its primary cellular targets have been identified as Kir1.1 (ROMK) and, to a lesser extent, Kir7.1 . This compound exhibits submicromolar affinity for Kir1.1, making it a valuable tool for studying the physiological roles of this channel, which is a key player in renal salt and potassium homeostasis and a potential diuretic target. Its inhibitory action on Kir7.1 has also been instrumental in uncovering the roles of this channel in processes such as myometrial contractility and melanocortin signaling. This guide will explore the specifics of these interactions, the experimental basis for these findings, and the broader implications for cellular signaling.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against its primary targets has been quantified using various electrophysiological and fluorescence-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) | Assay Type | Reference |
| Kir1.1 (ROMK) | 0.2 - 0.29 | Thallium Flux Assay, Patch-Clamp Electrophysiology | [1][2] |
| Kir7.1 | ~8 | Thallium Flux Assay, Patch-Clamp Electrophysiology | [1][2] |
| Kir2.1 | No significant inhibition | Patch-Clamp Electrophysiology | [1] |
| Kir4.1 | No significant inhibition | Patch-Clamp Electrophysiology | [1] |
Mechanism of Action: A Pore-Blocking Interaction
This compound exerts its inhibitory effect by physically occluding the ion-conducting pore of the Kir channels. This mechanism is supported by several key experimental observations:
-
Voltage- and K+-Dependence: The blocking action of this compound is dependent on both the membrane voltage and the extracellular potassium concentration. This is a characteristic feature of pore blockers, where the blocker's access to its binding site within the pore is influenced by the transmembrane electrical field and the flow of ions.
-
Binding Site within the Pore: Mutagenesis studies have identified critical amino acid residues within the pore-lining region of both Kir1.1 and Kir7.1 that are essential for this compound binding.
The differential binding modes within the pore of these two channels likely contribute to the observed difference in inhibitory potency.
Experimental Protocols
The characterization of this compound's interaction with its target channels has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.
Objective: To measure the inhibitory effect of this compound on Kir1.1 and Kir7.1 channel currents.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1).
-
Cell Preparation: Transfected cells are dissociated and plated on glass coverslips for recording.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2 (pH adjusted to 7.3 with KOH).
-
Extracellular Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2 (pH adjusted to 7.4 with KOH). Different concentrations of extracellular K+ can be used to study the K+-dependence of the block.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Membrane potential is held at a specific voltage (e.g., -80 mV) and voltage steps or ramps are applied to elicit channel currents.
-
This compound is applied to the extracellular solution at various concentrations to determine the dose-dependent inhibition of the channel current.
-
-
Data Analysis: The recorded currents are amplified, filtered, and digitized. The percentage of current inhibition at each this compound concentration is calculated to determine the IC50 value.
Thallium Flux Assay
This is a high-throughput fluorescence-based assay used for screening and characterizing ion channel modulators.
Objective: To measure the inhibitory effect of this compound on Kir channel activity in a high-throughput format.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing the Kir channel of interest are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Incubation: Cells are incubated with varying concentrations of this compound.
-
Thallium Stimulation: A stimulus buffer containing thallium (Tl+) is added to the wells. Tl+ is a surrogate for K+ and can pass through open Kir channels.
-
Fluorescence Measurement: The influx of Tl+ into the cells leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibition of this rate by this compound is used to calculate the IC50 value.
Molecular Modeling and Docking
Computational methods are used to predict the binding mode of this compound within the Kir channel pore.
Objective: To elucidate the molecular interactions between this compound and the Kir1.1 and Kir7.1 channels.
Methodology:
-
Homology Modeling: Three-dimensional structural models of Kir1.1 and Kir7.1 are built based on the crystal structures of related Kir channels.
-
Ligand Preparation: The 3D structure of this compound is generated and its low-energy conformations are determined.
-
Molecular Docking: Computational docking algorithms (e.g., Rosetta) are used to predict the binding pose of this compound within the pore of the channel models. This involves exploring a vast number of possible orientations and conformations of the ligand within the binding site.
-
Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding energy. The top-scoring poses are then analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the channel residues.
-
Experimental Validation: The predictions from molecular modeling are validated experimentally through site-directed mutagenesis, where key interacting residues are mutated and the effect on this compound inhibition is measured.
Signaling Pathways and Physiological Relevance
The inhibition of Kir1.1 and Kir7.1 by this compound has significant implications for cellular signaling and physiological function.
Kir1.1 (ROMK) Signaling in the Kidney
Kir1.1 plays a crucial role in potassium secretion in the distal nephron of the kidney. Its activity is tightly regulated by a complex signaling network.
-
Upstream Regulation: Kir1.1 activity is modulated by various kinases and phosphatases in response to changes in dietary potassium levels. For instance, with a high potassium diet, aldosterone levels increase, leading to the activation of signaling pathways that increase Kir1.1 expression and activity at the apical membrane of principal cells. Conversely, a low potassium diet activates protein tyrosine kinases (e.g., c-Src) that phosphorylate Kir1.1, leading to its internalization and reduced potassium secretion.
-
Downstream Effects: By mediating potassium efflux, Kir1.1 helps to maintain the negative membrane potential across the apical membrane. This electrical gradient is essential for the function of other key transporters, such as the epithelial sodium channel (ENaC), which is responsible for sodium reabsorption. Therefore, inhibition of Kir1.1 by this compound not only reduces potassium secretion but also indirectly affects sodium reabsorption, leading to a diuretic effect.
Kir7.1 Signaling
Kir7.1 is expressed in various tissues, including the uterus, brain, and retinal pigment epithelium, where it contributes to diverse physiological processes.
-
Regulation of Myometrial Contractility: In the uterus, Kir7.1 contributes to maintaining uterine muscle quiescence. Inhibition of Kir7.1 by this compound leads to myometrial contractions, suggesting that Kir7.1 could be a therapeutic target for conditions related to uterine contractility.[1]
-
Melanocortin Signaling: In the brain, Kir7.1 is involved in melanocortin signaling, which plays a role in regulating energy homeostasis and body weight.[1]
-
Retinal Function: Kir7.1 is crucial for the function of the retinal pigment epithelium, where it is involved in maintaining the proper ionic environment for photoreceptor function.
The upstream and downstream signaling partners of Kir7.1 are still being actively investigated, and this compound serves as a critical tool in these research endeavors.
Conclusion
This compound is a well-characterized inhibitor of the inward rectifier potassium channels Kir1.1 and Kir7.1. Its specific and potent action, combined with a detailed understanding of its mechanism of action, makes it an invaluable research tool for dissecting the physiological and pathological roles of these channels. The quantitative data, experimental protocols, and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies and for those involved in the development of novel therapeutics targeting these important ion channels.
References
An In-depth Technical Guide to the Molecular Structure and Properties of VU590
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of VU590, a potent small-molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (also known as ROMK) and Kir7.1. This document details its molecular structure, physicochemical and pharmacological properties, mechanism of action, and the experimental protocols utilized in its characterization.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane, was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 channel. Its discovery through high-throughput screening marked a significant step in the development of tool compounds for studying the physiological roles of Kir channels.
The molecular structure of this compound is characterized by a central 15-membered diazacrown ether ring, symmetrically substituted with two 4-nitrobenzyl groups. This structure is crucial for its inhibitory activity.
| Property | Value |
| IUPAC Name | 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
| Molecular Formula | C₂₄H₃₂N₄O₇ |
| Molecular Weight | 488.53 g/mol |
| CAS Number | 313505-85-0 |
| Appearance | Solid |
Pharmacological Properties
This compound is a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, with sub-micromolar affinity. It also exhibits inhibitory activity against Kir7.1, albeit with lower potency. Notably, this compound shows selectivity over other Kir channels such as Kir2.1 and Kir4.1.
| Target | IC₅₀ Value | Reference |
| Kir1.1 (ROMK) | ~0.2 µM - 290 nM | [1][2] |
| Kir7.1 | ~8 µM | [1][2] |
| Kir2.1 | No significant effect | [1] |
| Kir4.1 | No significant effect | [1] |
Mechanism of Action
This compound acts as a pore blocker of Kir1.1 and Kir7.1 channels.[1] Its binding site is located within the intracellular pore of the channel, and its inhibitory action is both voltage- and potassium-dependent.[1] This suggests that this compound enters the pore from the cytoplasmic side and physically occludes the ion conduction pathway.
Molecular Determinants of this compound Binding
Mutagenesis studies have identified key amino acid residues within the channel pore that are critical for this compound's inhibitory activity.
-
In Kir1.1 , asparagine 171 (N171) is a crucial residue for high-affinity block by this compound.[1] Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, dramatically reduces the inhibitory potency of this compound.[1]
-
In Kir7.1 , the binding mode of this compound differs. While it also binds within the pore, interactions with residues equivalent to N171 in Kir1.1 are different. In Kir7.1, the presence of a negatively charged residue at the equivalent position enhances the block by this compound.[1]
Experimental Protocols
The characterization of this compound has relied on a combination of electrophysiological, molecular biology, and computational techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through Kir channels in the presence and absence of this compound to determine its inhibitory potency.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with the cDNA encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1).
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Compositions may vary but a typical solution contains (in mM): 150 KCl, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.4 with KOH.
-
Bath Solution (Extracellular): A standard solution contains (in mM): 150 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH.
-
Voltage Protocol: Cells are typically held at a holding potential of 0 mV. Voltage ramps from -100 mV to +100 mV over 1 second are applied to elicit inward and outward currents.
-
-
Data Analysis: The current amplitudes in the presence of varying concentrations of this compound are measured and compared to the control currents to calculate the percentage of inhibition. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.
Site-Directed Mutagenesis
This method is employed to identify the specific amino acid residues involved in the binding of this compound.
Methodology:
-
Primer Design: Mutagenic primers are designed to introduce a specific amino acid substitution at the desired position (e.g., N171 in Kir1.1).
-
PCR Amplification: The plasmid containing the wild-type Kir channel cDNA is used as a template for PCR with the mutagenic primers.
-
Template Digestion: The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Functional Analysis: The mutated channels are then expressed in a suitable cell line (e.g., HEK-293 cells) and their sensitivity to this compound is assessed using patch-clamp electrophysiology as described above.
Molecular Modeling and Docking
Computational methods are utilized to predict and visualize the binding mode of this compound within the pore of Kir channels.
Methodology:
-
Homology Modeling: A three-dimensional model of the Kir channel is generated based on the crystal structure of a related potassium channel.
-
Ligand Preparation: The 3D structure of this compound is generated and its low-energy conformations are calculated.
-
Molecular Docking: Docking simulations are performed to predict the most favorable binding poses of this compound within the channel pore.
-
Analysis: The predicted binding poses are analyzed to identify key interactions between this compound and specific amino acid residues of the channel, which can then be validated experimentally through site-directed mutagenesis.
Applications in Research
This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Kir1.1 and Kir7.1 channels. Its use has contributed to understanding the function of these channels in processes such as renal salt transport, myometrial contractility, and melanocortin signaling.[1] However, its dual activity on both Kir1.1 and Kir7.1 necessitates careful interpretation of experimental results. The development of more selective inhibitors, such as VU591 for Kir1.1, has been a subsequent step in advancing research in this area.
References
role of Kir channels in physiological processes
An In-depth Technical Guide on the Role of Inwardly Rectifying Potassium (Kir) Channels in Physiological Processes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inwardly rectifying potassium (Kir) channels are a crucial family of ion channels that play a fundamental role in controlling cellular excitability and potassium homeostasis across a multitude of tissues.[1][2] Structurally distinct from voltage-gated potassium channels, Kir channels possess two transmembrane helices per subunit and form tetramers to create a potassium-selective pore.[3][4] Their defining characteristic, inward rectification, allows them to pass potassium ions more readily into the cell than out, a feature critical for stabilizing the resting membrane potential close to the potassium equilibrium potential without excessively impeding depolarization during an action potential.[1][3][4][5] This guide provides a comprehensive overview of the structure, function, and physiological significance of the seven Kir channel subfamilies, detailing their regulation, involvement in disease, and the experimental methodologies used for their study.
Introduction to Kir Channels
Structure and Classification
The basic building block of a Kir channel is a subunit containing two transmembrane helices (M1 and M2) connected by a pore-forming loop, with both the N- and C-termini located in the cytoplasm.[3][4] Four of these subunits co-assemble to form a functional homo- or heterotetrameric channel.[3][4][5]
The Kir channel family is composed of seven subfamilies (Kir1.x to Kir7.x), which can be categorized into four functional groups:[3][4][6]
-
Classical Kir channels (Kir2.x): Largely constitutively active and are major contributors to the resting membrane potential in excitable cells like neurons and cardiomyocytes.[3][4]
-
G protein-gated Kir channels (Kir3.x or GIRKs): Regulated by G-protein coupled receptors (GPCRs), playing a key role in inhibitory neurotransmission and heart rate regulation.[3][4]
-
ATP-sensitive K+ channels (Kir6.x): Co-assemble with sulfonylurea receptor (SUR) subunits to form K-ATP channels.[1][7][8] These channels are inhibited by intracellular ATP, directly linking the cell's metabolic state to its electrical activity, most notably in pancreatic beta-cells for insulin secretion.[1][8]
-
K+ transport channels (Kir1.x, Kir4.x, Kir5.x, Kir7.x): Primarily involved in potassium transport and homeostasis in epithelial tissues like the kidney and in glial cells.[3][4][9]
The Principle of Inward Rectification
The term "inwardly rectifying" describes the phenomenon where Kir channels conduct K+ ions more efficiently into the cell (at membrane potentials negative to the K+ equilibrium potential) than out of the cell (at potentials positive to the equilibrium potential).[1][5] This property is not due to the channel's intrinsic structure but results from a voltage-dependent block of the pore from the intracellular side by polyamines (like spermine and spermidine) and magnesium ions (Mg2+).[3][4] When the cell depolarizes, these positively charged molecules are driven into the pore, occluding it and preventing K+ efflux. This mechanism is vital for excitable cells, as it helps maintain a stable resting potential while allowing for the generation of long-duration action potentials by preventing K+ from short-circuiting the depolarizing currents.[1][5]
Physiological Roles and Regulation
Kir channels are ubiquitously expressed and perform diverse physiological functions depending on the subfamily and tissue location.[1][3]
Cardiovascular System
In the heart, Kir2.x channels are responsible for the IK1 current, which is critical for stabilizing the resting membrane potential of ventricular myocytes and for the final phase of repolarization.[10][11] Kir3.x (GIRK) channels, activated by acetylcholine released from the vagus nerve, mediate the IKACh current in the sinoatrial node.[12] This slows the heart rate by hyperpolarizing the pacemaker cells.
Nervous System
In the central nervous system, Kir channels are essential for regulating neuronal excitability. Kir2.x channels contribute to the resting potential of neurons, while Kir3.x channels are activated by various neurotransmitters (e.g., GABA via GABA-B receptors) to produce slow inhibitory postsynaptic potentials.[12] In glial cells, particularly astrocytes, Kir4.1 channels are critical for spatial buffering of potassium, clearing excess K+ from the extracellular space following neuronal activity.[1] Dysfunction of Kir channels has been increasingly linked to neurodegenerative diseases.[13]
Endocrine System: Insulin Secretion
The K-ATP channel (Kir6.2/SUR1) in pancreatic β-cells is a cornerstone of glucose-stimulated insulin secretion.[1][8] When blood glucose is low, cellular ATP levels are low, K-ATP channels are open, and the cell membrane is hyperpolarized, preventing insulin release.[8] Following a meal, rising blood glucose increases intracellular ATP, which closes the K-ATP channels.[7][8] This leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing vesicles.[8]
Renal Physiology
In the kidney, Kir1.1 (also known as ROMK) channels in the distal nephron are a primary pathway for potassium secretion into the urine, a process vital for maintaining overall K+ balance.[5][14] Kir4.1/Kir5.1 channels in the basolateral membrane of the distal convoluted tubule also play a role in K+ handling and are influenced by pH.[9][14]
Kir Channels in Disease (Channelopathies)
Mutations in the KCNJ genes that encode Kir channels are linked to a variety of inherited diseases, often termed "channelopathies".[2][9] These can be either loss-of-function or gain-of-function mutations.
| Disease/Syndrome | Affected Channel | Gene | Mutation Effect | Key Clinical Features |
| Andersen-Tawil Syndrome | Kir2.1 | KCNJ2 | Loss-of-function | Periodic paralysis, cardiac arrhythmias (Long QT), dysmorphic features.[1][10] |
| Short QT Syndrome | Kir2.1 | KCNJ2 | Gain-of-function | Shortened QT interval, predisposition to ventricular arrhythmias.[1] |
| Bartter Syndrome, Type 2 | Kir1.1 (ROMK) | KCNJ1 | Loss-of-function | Inability of kidneys to recycle potassium, leading to hypokalemia, metabolic alkalosis.[1][5] |
| EAST/SeSAME Syndrome | Kir4.1 | KCNJ10 | Loss-of-function | Epilepsy, Ataxia, Sensorineural deafness, Tubulopathy.[9] |
| Permanent Neonatal Diabetes | Kir6.2 (K-ATP) | KCNJ11 | Gain-of-function | Impaired insulin secretion due to persistently open channels.[1][15] |
| Congenital Hyperinsulinism | Kir6.2 (K-ATP) | KCNJ11 | Loss-of-function | Unregulated insulin secretion leading to severe hypoglycemia.[1][5][15] |
| Cantú Syndrome | Kir6.1 (K-ATP) | KCNJ8 | Gain-of-function | Mimics effects of K-ATP channel opener overdose; hypertrichosis, osteochondrodysplasia.[1][9] |
Experimental Protocols for Studying Kir Channels
Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function.
-
Objective: To measure the ionic currents flowing through Kir channels in the plasma membrane of a single cell.
-
Methodology:
-
Cell Preparation: Culture mammalian cells endogenously expressing or transfected with the Kir channel of interest.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and positioned against the cell membrane.
-
Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane.
-
Configuration:
-
Whole-Cell: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. This is used to measure macroscopic currents.
-
Inside-Out Patch: The pipette is pulled away from the cell after gigaseal formation, excising a patch of membrane with the intracellular side facing the bath solution. This is ideal for studying the effects of intracellular modulators (e.g., ATP, Gβγ, polyamines).
-
-
Voltage Clamp: The membrane potential is controlled ("clamped") at various voltages, and the resulting current is measured. For Kir channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying a series of voltage steps or ramps to both negative and positive potentials to observe inward and outward currents.
-
Data Analysis: Current-voltage (I-V) relationships are plotted to characterize the rectification properties.
-
-
Typical Solutions:
-
Bath (Extracellular): (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4. (High K+ is used to increase inward currents and set the reversal potential to 0 mV for easier analysis).
-
Pipette (Intracellular): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2; pH 7.2. Polyamines or nucleotides (ATP/ADP) can be added depending on the channel being studied.
-
Heterologous Expression in Xenopus Oocytes
This system allows for robust expression and functional characterization of ion channels in a controlled environment.
-
Methodology:
-
cRNA Synthesis: The gene for the Kir channel subunit(s) is cloned into a plasmid vector. The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.
-
Oocyte Injection: Oocytes are harvested from a female Xenopus laevis frog. A defined amount of cRNA (in ng) is injected into the oocyte cytoplasm using a microinjection setup.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for translation of the cRNA and insertion of the functional channel tetramers into the plasma membrane.
-
Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber. Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and one to inject current. The feedback amplifier clamps the membrane potential to a desired command voltage and measures the whole-cell current, which reflects the activity of the expressed Kir channels. This method is suitable for studying macroscopic currents and for drug screening.
-
Quantitative Data Summary
The biophysical properties of Kir channels can vary significantly between subfamilies. The following table summarizes representative quantitative data. (Note: Values can vary based on experimental conditions, expression system, and specific splice variants).
| Channel Subfamily | Typical Single-Channel Conductance (pS) | Rectification | Key Regulator(s) | IC50 for Ba²+ Block |
| Kir1.1 (ROMK) | 30-40 | Weak | Intracellular pH (inhibition by low pH) | ~1 mM |
| Kir2.1 | 20-40 | Strong | PIP₂, Polyamines (block) | 1-10 µM |
| Kir3.1/3.4 (GIRK) | 35-45 | Strong | Gβγ subunits (activation), PIP₂ | 1-5 µM |
| Kir4.1 | 20-30 | Weak-Moderate | Intracellular pH (inhibition by low pH) | ~100 µM |
| Kir6.2/SUR1 (K-ATP) | 50-80 | Weak | Intracellular ATP (inhibition, IC50 ~10-100 µM) | >1 mM |
Conclusion and Therapeutic Outlook
Kir channels are indispensable regulators of cellular electrical activity and ion transport. Their diverse functions make them critical for normal physiology, and their dysfunction is the direct cause of numerous debilitating diseases. The unique regulatory mechanisms of different Kir subfamilies—such as metabolic sensing by K-ATP channels and signal integration by GIRK channels—make them attractive targets for drug development. For example, sulfonylurea drugs that close K-ATP channels are a frontline therapy for neonatal diabetes.[8] As our understanding of the structure-function relationships of these channels deepens, the potential for developing novel, subtype-selective modulators for treating cardiac arrhythmias, epilepsy, diabetes, and renal disorders continues to grow.
References
- 1. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
- 6. [PDF] Inwardly rectifying potassium channels: their structure, function, and physiological roles. | Semantic Scholar [semanticscholar.org]
- 7. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Disease Associated Mutations in KIR Proteins Linked to Aberrant Inward Rectifier Channel Trafficking [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Nuance of inward rectifying potassium (Kir) channel dysfunctions in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Foundational Research on VU590: A Technical Guide to a Pioneering Kir Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding VU590, a pioneering small-molecule inhibitor of the inward rectifier potassium (Kir) channels. This compound was one of the first potent and publicly disclosed inhibitors for the renal outer medullary potassium (ROMK) channel (Kir1.1), a key regulator of salt and water balance and a potential therapeutic target for a novel class of diuretics. This document provides a comprehensive overview of its discovery, mechanism of action, and the key experimental methodologies employed in its characterization, serving as a vital resource for researchers in pharmacology and drug development.
Core Discovery and Activity
This compound was identified through a high-throughput screening (HTS) of approximately 225,000 small molecules for modulators of ROMK function. [1]This screen identified several novel antagonists, with this compound emerging as a potent inhibitor.
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | ROMK (Kir1.1) | 300 nM | [1] |
| This compound | ROMK (Kir1.1) | 290 nM | [2] |
| This compound | Kir7.1 | 8 µM | [2][3] |
| This compound | Kir2.1 | No effect | [1] |
| This compound | Kir4.1 | No effect | [1] |
Table 1: Inhibitory Potency of this compound
Subsequent medicinal chemistry efforts, guided by the structure of this compound, led to the development of VU591, a more selective inhibitor of ROMK.
| Compound | Target | IC50 | Selectivity over Kir7.1 | Reference |
| VU591 | ROMK (Kir1.1) | 240 nM | High | [1] |
Table 2: Comparison with the more selective analog, VU591
Mechanism of Action: Pore Blockade
Electrophysiological studies have demonstrated that this compound acts as an intracellular pore blocker of the Kir1.1 channel. [3]This mechanism is characterized by a voltage- and potassium-dependent block, suggesting that the binding site for this compound is located within the cytoplasmic pore of the channel. [3][4] Mutagenesis studies have identified a key amino acid residue, asparagine 171 (N171), within the pore of Kir1.1 as being critical for the high-affinity block by this compound. [3][4]Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, significantly reduces the inhibitory potency of this compound. [3][4]
Figure 1: Simplified diagram illustrating the pore-blocking mechanism of action of this compound on the Kir1.1 (ROMK) channel.
Experimental Protocols
The foundational research on this compound relied on two key experimental techniques: a fluorescence-based thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional characterization.
High-Throughput Screening: Thallium Flux Assay
The initial discovery of this compound was made possible by a robust HTS assay that measured the flux of thallium (Tl+), a surrogate for potassium (K+), through the ROMK channel.
Principle: The assay utilizes a Tl+-sensitive fluorescent dye that increases its fluorescence upon binding to Tl+. Cells expressing the Kir channel of interest are loaded with this dye. The addition of a Tl+-containing solution to the extracellular medium leads to an influx of Tl+ through open channels, resulting in an increase in fluorescence. Inhibitors of the channel will block this influx and thus prevent the increase in fluorescence.
Detailed Methodology:
-
Cell Line Generation: A stable cell line, typically HEK293 cells, expressing the Kir channel of interest (e.g., Kir1.1) is generated.
-
Cell Plating: Cells are plated into multi-well plates (e.g., 384-well) and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in a physiological buffer. This is typically done for 60 minutes at room temperature.
-
Compound Incubation: The small molecule library compounds, including this compound, are added to the wells and incubated for a defined period (e.g., 15-30 minutes) to allow for binding to the channel.
-
Thallium Addition and Signal Detection: A solution containing Tl+ is added to the wells, and the fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of each compound is calculated by comparing the fluorescence signal in the presence of the compound to the control wells (vehicle) and a positive control (known inhibitor).
Figure 2: Workflow of the thallium flux assay used for the high-throughput screening and discovery of this compound.
Functional Characterization: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard method for studying ion channel function and was used to validate the inhibitory activity of this compound and to elucidate its mechanism of action.
Principle: This technique allows for the direct measurement of the ionic currents flowing through individual ion channels or the whole-cell membrane. A glass micropipette with a very small opening is used to form a high-resistance seal with the cell membrane, electrically isolating a "patch" of the membrane. The voltage across this membrane patch can be controlled ("clamped"), and the resulting current is measured.
Detailed Methodology (Whole-Cell Configuration):
-
Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.
-
Pipette Preparation: A glass micropipette is fabricated and filled with an intracellular-like solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Access: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the entire cell interior.
-
Voltage Protocol and Current Recording: A series of voltage steps are applied to the cell membrane, and the resulting ionic currents are recorded using an amplifier.
-
Compound Application: this compound is applied to the extracellular solution via a perfusion system.
-
Data Analysis: The effect of this compound on the current amplitude and kinetics is measured and analyzed to determine the IC50 and to investigate the mechanism of block (e.g., voltage-dependence).
Figure 3: Workflow for the characterization of this compound using whole-cell patch-clamp electrophysiology.
Conclusion
The foundational research on this compound represents a significant milestone in the pharmacology of inward rectifier potassium channels. Its discovery through a robust HTS campaign and its detailed characterization using electrophysiological methods have not only provided a valuable chemical probe for studying the physiological roles of Kir1.1 and Kir7.1 but have also paved the way for the development of more selective and potent modulators of this important class of ion channels. The experimental workflows and mechanistic insights detailed in this guide continue to be relevant for the ongoing discovery and development of novel ion channel-targeted therapeutics.
References
- 1. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VU590 Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the characterization of the inward rectifier potassium (Kir) channel inhibitor, VU590, using whole-cell patch clamp electrophysiology. The methodologies outlined are based on established research and are intended to guide researchers in setting up and performing robust experiments to evaluate the effects of this compound on Kir1.1 and Kir7.1 channels.
Introduction
This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family, demonstrating potent inhibition of Kir1.1 (ROMK) and moderate inhibition of Kir7.1.[1][2] Inward rectifier potassium channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, making them important therapeutic targets for conditions such as hypertension and certain cardiac arrhythmias.[1][2] Patch clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels and is essential for characterizing the pharmacological properties of channel modulators like this compound. This document provides detailed protocols for the electrophysiological evaluation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity on Kir1.1 and Kir7.1 channels, as determined by patch clamp electrophysiology.
| Channel | IC50 | Cell Line | Key Characteristics of Inhibition |
| Kir1.1 (ROMK) | ~0.2 µM[1][2] | HEK-293 | Voltage- and K+-dependent block, suggesting an intracellular pore-blocking mechanism.[1][2] |
| Kir7.1 | ~8 µM[1][2] | HEK-293 | Voltage- and K+-dependent block.[1][2] |
Experimental Protocols
This section details the methodologies for performing whole-cell patch clamp recordings to assess the inhibitory effects of this compound on Kir1.1 and Kir7.1 channels expressed in a mammalian cell line.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for the heterologous expression of Kir channels.
-
Culture Conditions: Maintain HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transient Transfection: For transient expression of Kir channels, co-transfect HEK-293 cells with a plasmid encoding the desired Kir channel (e.g., human Kir1.1 or Kir7.1) and a fluorescent marker plasmid (e.g., eGFP) to allow for easy identification of transfected cells. Use a suitable transfection reagent, following the manufacturer's instructions. Recordings can typically be performed 24-48 hours post-transfection.
Electrophysiological Recordings
1. Recording Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | KCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP (magnesium salt) | 2 | |
| GTP (sodium salt) | 0.3 | |
| pH adjusted to 7.2 with KOH |
2. This compound Preparation and Application:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations for dose-response analysis (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to avoid solvent effects.
-
Application: Perfuse the recording chamber with the this compound-containing extracellular solution. Allow sufficient time for the drug to equilibrate and for the channel block to reach a steady state before recording.
3. Whole-Cell Patch Clamp Procedure:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a transfected cell (identified by fluorescence) with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition: Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance. Monitor series resistance and terminate the recording if it changes significantly.
4. Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at a potential of -80 mV.
-
Apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for a duration of 500 ms.
-
Alternatively, a voltage ramp from -120 mV to +60 mV over 1 second can be used.
-
Record currents before and after the application of this compound to determine the extent of inhibition at different voltages.
-
-
Voltage-Dependence of Block:
-
To assess the voltage-dependence of the block, compare the percentage of current inhibition at different membrane potentials from the I-V protocol. A stronger block at more depolarized potentials is indicative of a voltage-dependent pore block.
-
-
Time Course of Inhibition:
-
Continuously record the current at a fixed holding potential (e.g., -80 mV) while perfusing with a single concentration of this compound to determine the onset and steady-state of the block.
-
5. Data Analysis:
-
Percentage of Inhibition: Calculate the percentage of current inhibited by this compound at each concentration using the following formula: % Inhibition = (1 - (I_this compound / I_control)) * 100 where I_this compound is the current in the presence of this compound and I_control is the current before this compound application.
-
IC50 Determination: Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound inhibition on Kir channels.
Caption: Experimental workflow for this compound patch clamp electrophysiology.
References
Application Notes: Utilizing VU590 in Thallium Flux Assays for Kir Channel Inhibition
Introduction
VU590 is a significant small-molecule inhibitor primarily targeting the inward rectifier potassium (Kir) channel, Kir1.1 (also known as ROMK)[1][2]. Discovered through high-throughput screening, it was the first publicly disclosed submicromolar inhibitor for this channel[1][3]. Kir channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the kidneys, heart, and brain[4]. They are characterized by a greater tendency to conduct K+ ions into the cell than out, a property known as inward rectification[4][5]. The thallium flux assay is a robust, fluorescence-based method widely used in high-throughput screening (HTS) to measure the activity of potassium channels[6][7]. This assay leverages the permeability of K+ channels to thallium ions (Tl+) as a surrogate for K+[8][9]. When Tl+ enters a cell through an open channel, it binds to a specific fluorescent indicator dye, causing a detectable increase in fluorescence that is proportional to channel activity[7][8][10].
This compound acts as a pore blocker, with its binding site located within the channel's pore[1][5]. Its inhibitory action is dependent on both voltage and potassium concentration[1][3]. These application notes provide detailed protocols and data for utilizing this compound as a reference inhibitor in thallium flux assays designed to screen for new modulators of Kir channels, particularly Kir1.1.
Quantitative Data Summary: this compound Potency and Selectivity
This compound exhibits varying potency across different Kir channel subtypes. This selectivity is a critical factor in its use as a pharmacological tool. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against several Kir channels as determined by thallium flux and electrophysiology assays.
| Channel Target | IC50 Value | Assay Type | Comments | Reference |
| Kir1.1 (ROMK) | ~0.2 - 0.3 µM | Thallium Flux / Electrophysiology | Potent inhibitor. | [1][2][5] |
| Kir7.1 | ~8 µM | Thallium Flux / Electrophysiology | Moderate inhibitor. | [1][2] |
| Kir2.1 | No effect at 10 µM | Electrophysiology | Considered selective against this channel. | [5] |
| Kir4.1 | No effect at 10 µM | Electrophysiology | Considered selective against this channel. | [5] |
Visualizations: Pathways and Protocols
Experimental Protocols
This section details a generalized protocol for performing a thallium flux assay to measure the inhibitory activity of this compound on Kir1.1 channels expressed in a stable cell line (e.g., HEK-293 or U2-OS).
I. Materials and Reagents
-
Cell Line: A mammalian cell line (e.g., U2-OS) stably expressing the Kir channel of interest (e.g., Kir1.1)[6].
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (if required).
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Thallium Flux Assay Kit: A commercial kit such as the FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) is recommended[6][8][11]. These kits typically include:
-
Thallium-sensitive dye (e.g., FluxOR™ Reagent)
-
Probenecid (an anion transporter inhibitor to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Thallium Sulfate (Tl₂SO₄) concentrate
-
Potassium Sulfate (K₂SO₄) concentrate (for stimulating voltage-gated channels, may be omitted for constitutively active Kir channels)[11].
-
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) of this compound in DMSO.
-
Control Compounds: Positive control (e.g., known channel blocker) and negative control (vehicle, e.g., DMSO).
-
Plate Reader: A fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FlexStation® or FLIPR®)[11][12].
II. Cell Preparation and Plating
-
Culture the Kir1.1-expressing cells according to standard cell culture protocols.
-
Harvest the cells using a non-enzymatic dissociation solution to avoid damaging channel proteins.
-
Seed the cells into the black-walled, clear-bottom microplates at a density of approximately 5,000-10,000 cells per well[12].
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.
III. Assay Procedure
This procedure is adapted from generalized thallium flux assay protocols[8][11][12].
-
Dye Loading:
-
Prepare the Dye Loading Buffer by mixing the thallium-sensitive dye and Probenecid into the Assay Buffer according to the kit manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add 50-100 µL of Dye Loading Buffer to each well.
-
Incubate the plate at room temperature in the dark for 30-60 minutes[12][13].
-
-
Compound Preparation and Incubation:
-
While cells are loading, prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
After the dye loading incubation, remove the Dye Loading Buffer from the wells.
-
Add the prepared this compound dilutions (and controls) to the respective wells.
-
Incubate the plate for an additional 15-30 minutes at room temperature to allow the compound to bind to the channel[12].
-
-
Thallium Flux Measurement:
-
Prepare the Stimulus Buffer containing thallium sulfate. For constitutively active channels like many Kir subtypes, a buffer containing only Tl+ is sufficient to generate a signal due to the strong inward driving force[11]. The final in-well Tl+ concentration is typically around 2 mM[11].
-
Place the assay plate into the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence for 10-30 seconds[11].
-
Program the instrument to automatically inject the Stimulus Buffer into each well.
-
Continue to record the fluorescence kinetically every 1-2 seconds for an additional 60-180 seconds post-injection[11].
-
IV. Data Analysis
-
Normalization: For each well, normalize the kinetic data by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀). This gives an F/F₀ ratio[14].
-
Rate Calculation: The rate of thallium influx is determined by calculating the initial slope (or Vmax) of the fluorescence increase immediately following the stimulus addition[14]. This rate is directly proportional to the activity of the Kir channels.
-
Dose-Response Curve:
-
Plot the calculated rates of thallium influx against the corresponding concentrations of this compound.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve.
-
From this curve, determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Kir channel activity.
-
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for VU590 in Kidney Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU590 is a small-molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1.[1][2][3] In the kidney, Kir1.1 is a crucial component of potassium secretion and sodium reabsorption in the thick ascending limb and collecting duct.[1][4] Its inhibition presents a potential therapeutic strategy for diuretic action. This compound, being one of the first publicly disclosed inhibitors of Kir1.1, serves as a valuable pharmacological tool for investigating renal physiology and the therapeutic potential of Kir channel modulation.[1][3]
These application notes provide a summary of this compound's characteristics, quantitative data on its activity, and detailed protocols for its use in key experimental paradigms relevant to kidney physiology research.
Data Presentation
Quantitative Data for this compound Inhibition of Kir Channels
The following table summarizes the inhibitory potency of this compound against its primary targets, the Kir1.1 and Kir7.1 channels. This data is essential for designing experiments and interpreting results.
| Channel | IC50 | Notes | Reference |
| Kir1.1 (ROMK) | ~0.2 µM - 0.29 µM | Submicromolar affinity. The primary target for diuretic research. | [1][2][3] |
| Kir7.1 | ~8 µM | Moderate selectivity over Kir7.1. Important to consider potential off-target effects at higher concentrations. | [1][2][3] |
| Kir2.1 | No apparent effect | Demonstrates selectivity against some other Kir channels. | [1] |
| Kir4.1 | No apparent effect | Demonstrates selectivity against some other Kir channels. | [1] |
Signaling Pathways and Experimental Workflow Visualization
Kir1.1 (ROMK) Signaling in the Cortical Collecting Duct
Caption: Role of Kir1.1 in the principal cell of the cortical collecting duct.
General Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound from in vitro potency to in vivo diuretic effect.
Experimental Protocols
In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used to characterize the molecular mechanism of this compound.[1] It is designed to measure the inhibitory effect of this compound on Kir1.1 or Kir7.1 channels expressed in a heterologous system, such as HEK-293T cells.
Objective: To determine the concentration-response relationship and IC50 value of this compound for a specific Kir channel.
Materials:
-
HEK-293T cells transfected with the Kir channel of interest (e.g., Kir1.1-K80M for enhanced functional expression).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Standard bath solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES free acid, pH 7.4.
-
Internal pipette solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES-free acid, and 2 Na2ATP, pH 7.3.
-
2 mM Barium Chloride (BaCl2) for determining leak current.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass micropipettes (2-4 MΩ resistance).
Procedure:
-
Cell Preparation:
-
Culture and transfect HEK-293T cells with the plasmid encoding the Kir channel of interest.
-
Prior to recording, dissociate cells using a gentle enzyme (e.g., 0.25% trypsin/EDTA), plate them on poly-L-lysine-coated coverslips, and allow them to recover for at least 1 hour at 37°C.[1]
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on the microscope and perfuse with the standard bath solution.
-
Pull micropipettes and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated transfected cell.
-
Voltage-clamp the cell at a holding potential of -75 mV.[1]
-
Apply a voltage protocol to elicit Kir channel currents. A typical protocol involves stepping to -120 mV for 200 ms before ramping to +120 mV.[1]
-
-
Application of this compound:
-
Record a stable baseline current in the standard bath solution.
-
Prepare serial dilutions of this compound in the bath solution from the stock solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Record the current inhibition at each concentration.
-
-
Data Analysis:
-
At the end of the experiment, apply 2 mM BaCl2 to block the Kir channel current completely. This allows for the measurement of the leak current, which should be subtracted from all recordings.[1]
-
Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a standard dose-response curve to determine the IC50 value.
-
In Vivo Assessment: Diuretic and Natriuretic Efficacy in Rodents (Adapted Protocol)
This is a generalized protocol for a metabolic cage study to assess the diuretic, natriuretic, and kaliuretic effects of a test compound like this compound in rats. This protocol is based on standard pharmacological screening methods for diuretics.
Objective: To evaluate the effect of this compound on urine volume and electrolyte excretion in a rodent model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-250 g).
-
Metabolic cages designed for the separation and collection of urine and feces.
-
This compound suspension (e.g., in 0.5% methylcellulose).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Positive control (e.g., Furosemide, 10 mg/kg).
-
Oral gavage needles.
-
Graduated cylinders for urine volume measurement.
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis.
Procedure:
-
Acclimatization:
-
House rats in the metabolic cages for at least 2-3 days before the experiment to allow for adaptation to the new environment and minimize stress-induced variations.
-
-
Experimental Groups:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (Furosemide).
-
Group 3-5: this compound at increasing doses (e.g., 10, 30, 100 mg/kg, p.o.). Doses should be selected based on in vitro potency and preliminary pharmacokinetic data if available.
-
-
-
Dosing and Sample Collection:
-
Fast the animals overnight (12-18 hours) with free access to water.
-
On the day of the experiment, administer a water load (e.g., 25 ml/kg, p.o.) to ensure adequate hydration and urine flow.
-
Immediately after the water load, administer the vehicle, positive control, or this compound via oral gavage.
-
Place the animals back into the metabolic cages and collect urine over a specified period, typically 5 to 24 hours.
-
-
Analysis:
-
At the end of the collection period, measure the total volume of urine for each animal.
-
Centrifuge the urine samples to remove any contaminants.
-
Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or other suitable method.
-
Calculate the total excretion of Na+ and K+ for each animal (concentration × volume).
-
-
Data Interpretation:
-
Compare the urine volume and electrolyte excretion in the this compound-treated groups to the vehicle control group.
-
A significant increase in urine volume (diuresis), Na+ excretion (natriuresis), and potentially altered K+ excretion (kaliuresis) would indicate a pharmacological effect of this compound on renal function. The effect on potassium excretion is of particular interest, as Kir1.1 inhibition is hypothesized to be potassium-sparing.
-
Ex Vivo/In Situ Analysis: Isolated Perfused Kidney Tubule (Conceptual Protocol)
For more detailed mechanistic studies, an isolated perfused tubule preparation can be used to directly assess the effects of this compound on specific nephron segments. This is a highly specialized and technically demanding technique.
Objective: To directly measure the effect of this compound on transport processes in an isolated segment of the renal tubule (e.g., the thick ascending limb or collecting duct).
General Methodology:
-
A kidney from a rabbit or mouse is removed and sliced.
-
A single tubule segment is dissected under a microscope.
-
The isolated tubule is transferred to a perfusion chamber and mounted between a series of concentric glass pipettes.
-
The tubule is perfused with an artificial solution, and the composition of the collected fluid is analyzed.
-
This compound can be added to either the luminal perfusate or the bathing solution to assess its effects on ion and water transport across the tubular epithelium.
-
Endpoints can include changes in transepithelial voltage, ion fluxes (measured with ion-selective electrodes or by analyzing the collected perfusate), and water reabsorption.
This technique would allow for a precise determination of the site and mechanism of this compound action within the nephron, independent of systemic hemodynamic effects.
References
Application Notes and Protocols for Studying Uterine Contractility with VU590
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of uterine contractility is a complex physiological process crucial for reproductive events such as parturition. Dysregulation of this process can lead to serious clinical conditions, including preterm labor and dystocia. Myometrial cell excitability is a key determinant of uterine contractility and is largely governed by the activity of various ion channels. Among these, the inwardly rectifying potassium (Kir) channels play a significant role in setting the resting membrane potential.
The Kir7.1 channel (encoded by the KCNJ13 gene) has been identified as a critical regulator of uterine excitability.[1][2][3] This channel contributes to the hyperpolarization of myometrial smooth muscle cells, thereby promoting a state of uterine quiescence, particularly during gestation.[1][2] Inhibition of Kir7.1 leads to membrane depolarization, an increase in cellular excitability, and consequently, uterine contractions.
VU590 is a known inhibitor of the Kir7.1 potassium channel.[1][2] Its ability to modulate myometrial excitability makes it a valuable pharmacological tool for studying the role of Kir7.1 in uterine physiology and for investigating potential therapeutic strategies for conditions requiring uterine stimulation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study uterine contractility in an in vitro setting.
Signaling Pathway of this compound in Myometrial Cells
The primary mechanism of action of this compound in uterine smooth muscle cells is the inhibition of the Kir7.1 potassium channel. This initiates a cascade of events leading to muscle contraction.
References
Application Notes and Protocols for the In Vitro Use of VU590 (ML418) on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro use of the Kir7.1 potassium channel inhibitor, commonly referred to as VU590. It is important to note that while the name this compound is used, the more extensively characterized and published compound with the same mechanism of action is ML418 . For clarity and accuracy, this document will primarily refer to ML418, which has a reported IC50 of 310 nM for the Kir7.1 channel.[1][2][3][4] The full chemical name for this compound is 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride. These compounds are potent blockers of the inwardly rectifying potassium channel Kir7.1, which plays a crucial role in maintaining cellular membrane potential and is involved in various physiological processes, including uterine muscle contraction and electrolyte homeostasis in the eye.[1][2]
These notes are intended to guide researchers in designing and executing in vitro experiments to study the effects of Kir7.1 inhibition on various cell lines.
Data Presentation
The following table summarizes the quantitative data for the Kir7.1 inhibitor ML418.
| Compound | Target | IC50 | Cell Line(s) | Assay Type | Reference(s) |
| ML418 | Kir7.1 | 310 nM | Not specified in abstracts | Thallium Flux Assay | [1][2][3][4] |
Note: While the specific cell line used for the primary IC50 determination is not detailed in the provided search results, Kir7.1 channel activity is commonly studied in cell lines such as HEK293 engineered to express the channel.
Signaling Pathways
Inhibition of the Kir7.1 channel can impact downstream signaling pathways that are dependent on the cell's membrane potential. One known regulatory pathway for Kir7.1 involves the oxytocin receptor, a Gαq-coupled G-protein coupled receptor (GPCR). Activation of this receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a molecule known to regulate Kir7.1 activity.[5] Depletion of PIP2 results in the closure of the Kir7.1 channel.
Caption: Signaling pathway of Kir7.1 regulation.
Experimental Protocols
The following are representative protocols for the in vitro application of ML418/VU590. These should be adapted based on the specific cell line and experimental goals.
Cell Culture
A common cell line for studying ion channels is the Human Embryonic Kidney 293 (HEK293) line, which can be transiently or stably transfected to express the Kir7.1 channel.
-
Cell Line: HEK293 cells stably expressing human Kir7.1.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol is for measuring the effect of ML418 on Kir7.1 currents.
Caption: Experimental workflow for patch-clamp electrophysiology.
-
Reagents:
-
External Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
-
ML418 Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
-
-
Procedure:
-
Plate Kir7.1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV and apply voltage steps to elicit Kir7.1 currents.
-
Record stable baseline currents for several minutes.
-
Perfuse the chamber with the external solution containing the desired concentration of ML418.
-
Record the inhibition of the Kir7.1 current.
-
To test for reversibility, perfuse with the control external solution to wash out the compound.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of ML418 on the viability of a chosen cell line.
Caption: Experimental workflow for a cell viability (MTT) assay.
-
Reagents:
-
Complete cell culture medium.
-
ML418 stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of ML418 in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest ML418 dose.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ML418.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cytotoxicity.
-
Conclusion
The Kir7.1 inhibitor ML418 (this compound) is a valuable tool for investigating the physiological and pathophysiological roles of this potassium channel in vitro. The protocols provided here offer a starting point for researchers to explore its effects on various cell lines. It is recommended to optimize these protocols for each specific cell line and experimental question. Careful consideration of the compound's selectivity and potential off-target effects is also advised for the interpretation of results.
References
- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The unique structural characteristics of the Kir 7.1 inward rectifier potassium channel: a novel player in energy homeostasis control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing VU590 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of VU590 stock solutions for various experimental applications. This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a moderately selective inhibitor of the Kir7.1 potassium channel. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Compound Information and Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 488.53 g/mol | [1] |
| Formulation | C₂₄H₃₂N₄O₇ | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% (HPLC) | [2] |
| IC₅₀ (ROMK/Kir1.1) | 290 nM | [1][3] |
| IC₅₀ (Kir7.1) | 8 µM | [1][3] |
| Solubility in DMSO | 50 mg/mL (102.35 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common stock concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
-
Weighing this compound:
-
Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound (Molecular Weight: 488.53 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (488.53 g/mol ) = 0.0048853 g = 4.89 mg
-
-
-
Adding DMSO:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution from 4.89 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If particulates are still visible, the following steps can be taken:
-
Note: It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
-
Storage Conditions:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound as an inhibitor of Kir1.1 and Kir7.1 potassium channels.
Caption: General experimental workflow for the preparation and use of this compound.
References
Determining the Optimal Concentration of a Compound for In Vitro Assays: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of a test compound. While the initial query focused on VU590 as a KCC2 potentiator, it is critical to note that This compound is not a KCC2 potentiator but rather an inhibitor of the inward-rectifier potassium channels Kir1.1 (ROMK) and Kir7.1 . This document will therefore address the general principles of optimizing compound concentrations and provide specific examples relevant to both ion channel inhibitors like this compound and true KCC2 potentiators.
Introduction
Determining the optimal concentration of a compound is a critical first step in any in vitro study. This concentration should elicit the desired biological effect without inducing off-target effects or significant cytotoxicity. This process typically involves a series of experiments, including concentration-response curves to determine efficacy and cytotoxicity assays to assess cell viability.
Key Concepts
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor at which it produces 50% of its maximal inhibition. For this compound, the IC50 for Kir1.1 is approximately 290 nM, and for Kir7.1, it is around 8 µM[1][2].
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. This is relevant for agonists or potentiators.
-
Dose-Response Curve: A graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect.
-
Cytotoxicity: The quality of being toxic to cells. It is essential to distinguish the desired pharmacological effect from cell death.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for this compound and provide a template for organizing data for a hypothetical KCC2 potentiator.
Table 1: Inhibitory Activity of this compound on Kir Channels
| Target | IC50 Value | Cell Type | Assay Method | Reference |
| Kir1.1 (ROMK) | ~294 nM | C1 cells (HEK-293 with inducible ROMK expression) | Tl+ flux assay | [3] |
| Kir1.1 (ROMK) | ~240 nM | Not specified | Tl+ flux assay | [4] |
| Kir7.1 | ~8 µM | HEK-293 cells | Patch-clamp electrophysiology | [4][5] |
| Kir2.1 | No significant effect at 10 µM | HEK-293 cells | Patch-clamp electrophysiology | [3] |
| Kir4.1 | No significant effect at 10 µM | HEK-293 cells | Patch-clamp electrophysiology | [3] |
Table 2: Template for Characterizing a KCC2 Potentiator
| Parameter | Value | Cell Type | Assay Method |
| EC50 for KCC2 Potentiation | e.g., 5 µM | HEK-293 cells expressing KCC2 | Cl- efflux assay |
| Maximal Efficacy (% potentiation) | e.g., 150% | HEK-293 cells expressing KCC2 | Cl- efflux assay |
| CC50 (50% cytotoxic concentration) | e.g., > 50 µM | Neuronal cell line (e.g., SH-SY5Y) | MTT assay |
| Selectivity vs. other transporters | e.g., >10-fold vs. NKCC1 | HEK-293 cells | 86Rb+ influx assay |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Thallium Flux Assay
This protocol is adapted from methods used to characterize Kir1.1 inhibitors[3][4].
Objective: To determine the concentration-dependent inhibition of Kir1.1 by this compound.
Materials:
-
HEK-293 cell line with inducible expression of Kir1.1 (ROMK).
-
Assay buffer: Phosphate-buffered saline (PBS).
-
Stimulus buffer: PBS containing thallium sulfate (Tl2SO4).
-
Loading buffer: Assay buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the Kir1.1-expressing HEK-293 cells into a 96-well plate and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM. Also, include a vehicle control (DMSO).
-
Dye Loading: Remove the culture medium and add the loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Incubation: Remove the loading buffer and add the various concentrations of this compound to the respective wells. Incubate for 10-20 minutes.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add the stimulus buffer containing Tl2SO4 to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a known potent inhibitor or a very high concentration of this compound).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing KCC2 Potentiation using a Chloride Efflux Assay
This protocol is based on methods developed for identifying KCC2 potentiators[6][7].
Objective: To determine the concentration-dependent potentiation of KCC2 activity by a test compound.
Materials:
-
HEK-293 cell line co-expressing KCC2 and a genetically encoded chloride sensor (e.g., SuperClomeleon)[6].
-
Chloride-free buffer (e.g., containing sodium gluconate).
-
High-chloride buffer (e.g., containing 140 mM NaCl).
-
Test compound stock solution (in DMSO).
-
96-well microplates.
-
Fluorescence plate reader capable of ratiometric measurements (e.g., YFP/CFP).
Procedure:
-
Cell Plating: Seed the KCC2- and SuperClomeleon-expressing cells in a 96-well plate.
-
Chloride Loading: Incubate the cells in the high-chloride buffer to load them with Cl-.
-
Compound Preparation: Prepare serial dilutions of the test compound in chloride-free buffer.
-
Chloride Efflux Measurement:
-
Wash the cells with chloride-free buffer.
-
Add the compound dilutions to the wells.
-
Immediately place the plate in a fluorescence plate reader and measure the ratiometric fluorescence signal (YFP/CFP) over time. An increase in the YFP/CFP ratio indicates a decrease in intracellular chloride and thus KCC2 activity[6][7].
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the ratiometric signal for each concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized AUC against the logarithm of the compound concentration and fit to a suitable equation to determine the EC50.
-
Protocol 3: General Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound significantly reduces cell viability.
Materials:
-
Target cell line (e.g., the cell line used for the efficacy assay or a relevant neuronal cell line).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Test compound.
-
96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for a period relevant to the efficacy assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Plot cell viability (%) against the logarithm of the compound concentration to determine the CC50.
-
Mandatory Visualizations
Caption: KCC2-mediated chloride extrusion maintains the electrochemical gradient for GABA-A receptor-mediated inhibition.
Caption: Workflow for determining the optimal in vitro concentration of a compound.
Conclusion
The determination of an optimal compound concentration is a multifactorial process that balances efficacy and toxicity. For an inhibitor like this compound, the primary goal is to use a concentration that is effective on the target of interest (e.g., 3-5 times the IC50 for Kir1.1, so ~0.9-1.5 µM) while being below the IC50 for off-target effects (e.g., Kir7.1 at 8 µM) and well below any cytotoxic concentration. For a potentiator, a concentration around the EC50 is often a good starting point for further experiments, provided it has a suitable therapeutic window as determined by cytotoxicity assays. Always ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is non-toxic to the cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
Application Notes and Protocols for In Vivo Administration of Kir Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration of compounds targeting inwardly rectifying potassium (Kir) channels. Due to the specificity of available research, this guide focuses on VU0134992 , a selective inhibitor of the Kir4.1 channel , for which there are established in vivo protocols.
Section 1: VU0134992 - A Selective Kir4.1 Channel Inhibitor for In Vivo Studies
Mechanism of Action
VU0134992 is a selective, orally active small molecule inhibitor of the Kir4.1 potassium channel.[3] In the central nervous system, Kir4.1 channels are predominantly expressed in astrocytes and are crucial for maintaining potassium and glutamate homeostasis in the synaptic cleft. Inhibition of astrocytic Kir4.1 channels leads to an increase in extracellular potassium and glutamate levels, which can modulate neuronal excitability. This inhibition has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, leading to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).
Quantitative Data for VU0134992
| Parameter | Value | Species | Notes |
| Target | Kir4.1 | - | Selective pore blocker |
| IC50 (Kir4.1) | 0.97 µM | - | In vitro patch-clamp electrophysiology |
| Selectivity | >30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 | - | In vitro thallium flux assays |
| Administration Route | Oral gavage | Rat | - |
| Effective Dose | 50 - 100 mg/kg | Rat | Induces significant physiological effects |
| Observed In Vivo Effects | Diuresis, Natriuresis, Kaliuresis | Rat | Consistent with inhibition of renal Kir4.1 |
| Pharmacokinetics | Favorable profile for in vivo studies | Rat | Orally active |
Experimental Protocol: Oral Gavage Administration of VU0134992 in Rats
This protocol describes the preparation and administration of VU0134992 to rats via oral gavage for studying the in vivo effects of Kir4.1 inhibition.
Materials:
-
VU0134992 powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile water for injection or saline
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles (flexible plastic or stainless steel with a ball tip, appropriate size for the rat)[4]
-
Syringes (1 mL or 3 mL)
-
Vortex mixer
-
Analytical balance
-
Metabolic cages for urine and feces collection (optional, for diuretic studies)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization. Provide free access to food and water.
-
Vehicle Preparation:
-
In a sterile container, combine the vehicle components in the specified ratios (e.g., for 10 mL of vehicle: 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL Saline).
-
Vortex the solution until it is homogeneous. A common vehicle for oral gavage in mice is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[5]
-
-
VU0134992 Formulation:
-
Calculate the required amount of VU0134992 based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.
-
Weigh the VU0134992 powder accurately.
-
In a separate sterile container, add a small amount of the vehicle to the VU0134992 powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. If the compound has low solubility, gentle warming or sonication may be required. Prepare the formulation fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Weigh each rat immediately before dosing to calculate the precise volume of the formulation to be administered. The maximum recommended dosing volume for rats is 10 mL/kg, though smaller volumes are often preferred.[4]
-
Properly restrain the rat to ensure its safety and the accuracy of the administration.[6]
-
Measure the correct length for the gavage needle by holding it alongside the rat, with the tip at the animal's mouth and the end at the last rib.[7]
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly with no resistance.[6][8] Do not force the needle.
-
Once the needle is correctly positioned, slowly administer the calculated volume of the VU0134992 formulation.[8]
-
Carefully withdraw the needle and return the animal to its cage.
-
Administer the vehicle solution to the control group using the same procedure.
-
-
Post-Administration Monitoring:
-
Closely monitor the animals for any signs of distress or adverse reactions.
-
For diuretic studies, house the animals in metabolic cages and collect urine and feces at specified time points (e.g., 4, 8, and 24 hours post-dose) to measure volume and electrolyte content.[1][9]
-
At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis as required.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Signaling pathway of astrocytic Kir4.1 channel inhibition by VU0134992.
Caption: Generalized experimental workflow for in vivo compound testing in rodents.
Section 2: VU590 - A Kir1.1 (ROMK) and Kir7.1 Inhibitor
Selectivity and In Vitro Activity
This compound is a potent inhibitor of the Kir1.1 (also known as ROMK) channel and a moderately potent inhibitor of the Kir7.1 channel.[1] It does not exhibit significant inhibitory activity against Kir2.1 or Kir4.1 channels.[1] Due to its dual activity on Kir1.1 and Kir7.1, which can be co-expressed in some tissues like the nephron, this compound is not considered a selective probe for in vivo studies of Kir1.1 function.[1] For this reason, more selective inhibitors such as VU591 were developed.[1]
Quantitative Data for this compound (In Vitro)
| Parameter | Value | Channel | Notes |
| IC50 | 240 nM | Kir1.1 (ROMK) | In vitro thallium flux assay |
| IC50 | 8 µM | Kir7.1 | In vitro thallium flux assay |
| Activity | No effect | Kir2.1, Kir4.1 | In vitro follow-up experiments |
In Vivo Administration
Detailed protocols for the in vivo administration of this compound in animal models are not well-documented in the scientific literature, likely due to its lack of selectivity for in vivo target validation studies. Researchers interested in studying the in vivo roles of Kir1.1 are advised to consider more selective inhibitors.
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Assessing VU590's Effect on Ion Channel Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU590 is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK), with an IC50 in the sub-micromolar range. It also exhibits inhibitory activity against Kir7.1 at higher concentrations.[1][2][3][4] This document provides detailed application notes and protocols for assessing the effects of this compound on ion channel activity, focusing on electrophysiology, ion flux assays, and binding assays. These methods are essential for characterizing the potency, selectivity, and mechanism of action of this compound and similar compounds.
Data Presentation
Table 1: this compound Potency and Selectivity
| Ion Channel | IC50 (µM) | Method | Notes |
| Kir1.1 (ROMK) | ~0.2 - 0.29 | Thallium Flux Assay, Electrophysiology | Primary target, potent inhibition.[1][3][4] |
| Kir7.1 | ~8 | Thallium Flux Assay, Electrophysiology | Secondary target, moderate inhibition.[1][2][3][4] |
| Kir2.1 | No significant effect | Electrophysiology | Demonstrates selectivity within the Kir family.[2] |
| Kir4.1 | No significant effect | Electrophysiology | Demonstrates selectivity within the Kir family.[2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with its target ion channels.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique directly measures the flow of ions through channels in the cell membrane, providing detailed information on channel kinetics and pharmacology.[2]
Objective: To measure the inhibitory effect of this compound on Kir1.1 or Kir7.1 channel currents in a whole-cell configuration.
Materials:
-
HEK-293 cells stably expressing the Kir channel of interest
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pClamp)
-
Borosilicate glass capillaries for pipette fabrication
-
Standard bath solution (extracellular): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 10 mM HEPES, pH 7.4 with NaOH
-
Pipette solution (intracellular): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2 with KOH
-
This compound stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Cell Preparation: Plate HEK-293 cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the standard bath solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -75 mV.
-
Apply a voltage ramp protocol from -120 mV to +120 mV over 200 ms to elicit both inward and outward currents. Repeat this ramp every 5 seconds.
-
-
Data Acquisition (Baseline): Record stable baseline currents for at least 3-5 minutes.
-
Compound Application: Perfuse the recording chamber with the bath solution containing the desired concentration of this compound.
-
Data Acquisition (this compound): Record the currents in the presence of this compound until a steady-state effect is observed.
-
Washout: Perfuse the chamber with the standard bath solution to wash out the compound and observe any reversal of the effect.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after this compound application.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening (HTS) method that uses the flux of thallium (Tl⁺), a surrogate for K⁺, to measure potassium channel activity.[2]
Objective: To determine the potency of this compound in inhibiting Kir channel activity in a high-throughput format.
Materials:
-
HEK-293 cells stably expressing the Kir channel of interest
-
384-well black, clear-bottom microplates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus buffer containing thallium sulfate
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the appropriate wells and incubate for 10-20 minutes.
-
-
Thallium Flux Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for ~10-20 seconds.
-
Use the plate reader's integrated fluid transfer system to add the thallium-containing stimulus buffer to all wells simultaneously.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx through the open Kir channels.
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the data to controls (no compound for 0% inhibition, and a known potent blocker for 100% inhibition).
-
Generate a concentration-response curve and calculate the IC50 for this compound.
-
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that binds to the target ion channel. This provides information on the binding affinity of the compound.
Objective: To determine the binding affinity (Ki) of this compound for the Kir channel of interest.
Materials:
-
Cell membranes prepared from cells overexpressing the target Kir channel
-
A suitable radioligand that binds to the target channel (e.g., ³H-labeled or ¹²⁵I-labeled channel blocker)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of the radioligand
-
A range of concentrations of unlabeled this compound
-
Cell membranes expressing the target channel
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand).
-
Plot the percent specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Workflow for characterizing this compound's ion channel effects.
Caption: Simplified Kir channel signaling and this compound's mechanism.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
Troubleshooting & Optimization
VU590 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of VU590, a potent inhibitor of the Kir1.1 (ROMK) and Kir7.1 potassium channels. Due to its hydrophobic nature, this compound presents solubility challenges in aqueous solutions. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is a hydrophobic molecule and, as such, has very low solubility in water-based solutions. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation or an insoluble suspension. To work with this compound in aqueous experimental systems, it is essential to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.[1] It is crucial to use anhydrous DMSO as any contaminating moisture can reduce the solubility of this compound and potentially accelerate its degradation.
Q3: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What can I do?
This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. To prevent this, it is recommended to perform serial dilutions and introduce the DMSO stock into the aqueous solution gradually. For detailed instructions, please refer to the "Experimental Protocols" section below.
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 0.5%.[2] For some sensitive cell lines or assays, even lower concentrations may be necessary. It is always advisable to include a vehicle control (your final aqueous solution containing the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q5: How should I store my this compound stock solution?
Once prepared, your this compound stock solution in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. Under these conditions, the stock solution can be stable for up to a month at -20°C or up to six months at -80°C.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| IC50 (Kir1.1/ROMK) | 290 nM | [3] |
| IC50 (Kir7.1) | 8 µM | [3] |
| Recommended Stock Solvent | Anhydrous DMSO | |
| Solubility in DMSO | ≥ 50 mg/mL (102.35 mM) | [1] |
| Recommended Stock Conc. | 10-30 mM | |
| Final DMSO Conc. (in vitro) | < 0.5% | |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months), protected from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Gently vortex or pipette the solution to facilitate dissolution. If necessary, warm the solution to 37°C and briefly sonicate until the this compound is completely dissolved and the solution is clear.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol provides a step-by-step guide to diluting the this compound DMSO stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform any necessary intermediate dilutions of the this compound stock in anhydrous DMSO to achieve a concentration closer to your final working concentration. This stepwise dilution helps to prevent precipitation.
-
While gently vortexing your aqueous buffer, add the diluted this compound DMSO stock drop-wise to the buffer. The continuous mixing helps to rapidly disperse the DMSO and this compound, preventing localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your aqueous working solution is below 0.5%.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
Visualizations
Below are diagrams illustrating key experimental workflows and the signaling pathway of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Simplified this compound mechanism of action.
References
Technical Support Center: VU590 in Patch Clamp Experiments
Welcome to the technical support center for researchers utilizing VU590 in patch clamp experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the application of this potent Kir1.1 and Kir7.1 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channels. Its primary targets are Kir1.1 (also known as ROMK) and Kir7.1. It acts as a pore blocker, physically obstructing the channel to prevent ion flow.[1][2]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is approximately 290 nM for Kir1.1 and around 8 µM for Kir7.1.[1][2][3] It shows no significant effect on Kir2.1 or Kir4.1 channels.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] A stock solution of 50 mg/mL (102.35 mM) can be achieved with the aid of ultrasonic agitation and gentle warming to 60°C.[3] It is crucial to use freshly opened, anhydrous DMSO as the compound's solubility is sensitive to water content.[3]
Q4: How should I store the this compound stock solution?
A4: For long-term storage, the DMSO stock solution should be kept at -80°C, where it is stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. The solution should be protected from light.[3]
Q5: What is a typical working concentration for this compound in a patch clamp experiment?
A5: The working concentration of this compound will depend on the specific Kir channel being targeted and the experimental goals. For inhibiting Kir1.1, concentrations in the sub-micromolar range (e.g., 300 nM to 1 µM) are commonly used. To inhibit Kir7.1, higher concentrations in the low micromolar range (e.g., 10 µM to 30 µM) are necessary.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during patch clamp experiments using this compound.
Issue 1: Difficulty dissolving this compound or precipitation in stock solution.
-
Question: My this compound is not fully dissolving in DMSO, or a precipitate has formed in my stock solution. What should I do?
-
Answer:
-
Use high-quality, anhydrous DMSO: this compound's solubility is significantly impacted by water. Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[3]
-
Aid dissolution: Gentle warming (up to 60°C) and sonication in an ultrasonic bath can help dissolve the compound.[3]
-
Check storage conditions: Precipitation can occur if the stock solution has been stored improperly or for an extended period. Refer to the recommended storage conditions (-80°C for up to 6 months).[3]
-
Issue 2: Precipitation of this compound in the perfusion system or recording chamber.
-
Question: I'm observing a precipitate in my perfusion lines or in the bath after applying this compound. How can I prevent this?
-
Answer:
-
Final DMSO concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations in the aqueous external solution can cause precipitation of this compound. Aim to keep the final DMSO concentration in your recording solution below 0.1%.
-
Solubility in aqueous solutions: The solubility of this compound in aqueous buffers is low. Prepare the final dilution of this compound in the external solution immediately before use.
-
Perfusion system maintenance: Ensure your perfusion system is clean. Residual detergents or other chemicals can sometimes interact with the compound.
-
Issue 3: No or weak inhibition of Kir currents.
-
Question: I've applied this compound, but I'm not seeing the expected block of my inwardly rectifying potassium currents. What could be the problem?
-
Answer:
-
Verify channel expression: Confirm that the cells you are recording from are indeed expressing Kir1.1 or Kir7.1 channels.
-
Check this compound concentration and stability: Ensure your stock solution was prepared and stored correctly and that the final concentration is appropriate for the target channel. Prepare fresh dilutions for each experiment.
-
Application method: this compound is an intracellular pore blocker. For whole-cell patch clamp, the drug should be applied to the external solution, from where it can partition into the membrane and access its binding site from the cytoplasm. Ensure adequate time for the drug to equilibrate and reach its target.
-
pH of solutions: The activity of some Kir channels, like Kir1.1, can be modulated by intracellular pH. Ensure your internal and external solutions are at the correct physiological pH.
-
Issue 4: Unstable recordings or changes in cell health after this compound application.
-
Question: My patch clamp recordings become unstable, or the cell appears to be dying after I apply this compound. What should I do?
-
Answer:
-
DMSO toxicity: While low concentrations are generally well-tolerated, higher concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your recording solution as low as possible (ideally ≤ 0.1%).
-
Off-target effects: Although this compound is relatively selective, at higher concentrations, the possibility of off-target effects on other ion channels or cellular processes cannot be entirely ruled out. If possible, perform control experiments with a structurally unrelated inhibitor to confirm that the observed effects are specific to the inhibition of the target Kir channel.
-
Run-down of currents: Inwardly rectifying potassium currents can sometimes "run-down" or decrease in amplitude over the course of a long whole-cell recording. It is important to establish a stable baseline recording before drug application to distinguish between run-down and a specific blocking effect.
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for Kir1.1 (ROMK) | ~290 nM | [1][2][3] |
| IC50 for Kir7.1 | ~8 µM | [1][2][3] |
| Selectivity | No significant effect on Kir2.1 and Kir4.1 | [2] |
| Solubility in DMSO | 50 mg/mL (102.35 mM) | [3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use a fresh, unopened bottle of anhydrous dimethyl sulfoxide (DMSO).
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, gently warm the solution to no more than 60°C and sonicate in an ultrasonic bath until the this compound is completely dissolved.[3]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[3]
Protocol 2: Application of this compound in Whole-Cell Patch Clamp
-
Prepare your standard external and internal solutions for whole-cell patch clamp recording.
-
Establish a stable whole-cell recording from a cell expressing the Kir channel of interest.
-
Record a stable baseline of the inwardly rectifying potassium current for several minutes.
-
Prepare the final working concentration of this compound by diluting the DMSO stock solution into the external solution immediately before use. Ensure the final DMSO concentration is minimal (e.g., ≤ 0.1%).
-
Apply the this compound-containing external solution to the recording chamber using a perfusion system.
-
Allow sufficient time for the drug to equilibrate and exert its effect. The time to reach maximal block may vary depending on the cell type and recording configuration.
-
Monitor the current inhibition. Once a steady-state block is achieved, you can proceed with your experimental measurements.
-
To determine the reversibility of the block, wash out the this compound by perfusing with the control external solution.
Visualizations
References
VU590 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kir1.1 (ROMK) channel inhibitor, VU590. The information is designed to help optimize dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] It was one of the first publicly disclosed potent inhibitors for this channel.
Q2: Does this compound have known off-target effects?
Yes, this compound is known to inhibit another member of the Kir channel family, Kir7.1, although with a lower potency compared to its primary target, Kir1.1.[1][2][4] This is a critical consideration when interpreting experimental data, especially in tissues where both channels are expressed.[4]
Q3: How should I prepare and store this compound stock solutions?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] One supplier suggests a concentration of 50 mg/mL in DMSO, which may require warming to 60°C and sonication to fully dissolve.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Q4: What are the typical IC50 values for this compound?
The IC50 of this compound for its primary target, Kir1.1 (ROMK), is in the sub-micromolar range, typically reported to be around 0.2 µM to 0.29 µM.[1][2][5] For its main off-target, Kir7.1, the IC50 is significantly higher, around 8 µM.[1][2][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates in dose-response curve | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.- Instability of the compound in the assay medium. | - Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use calibrated pipettes and a standardized dilution scheme. Consider using automated liquid handlers for high-throughput screens.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. |
| Poor or incomplete dose-response curve (no clear sigmoidal shape) | - Compound precipitation at high concentrations due to poor solubility.- Cytotoxicity at higher concentrations of this compound.- Insufficient channel activity or expression in the cell line. | - Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, lower the maximum concentration or try a different solvent for initial stock preparation (though DMSO is standard).- Perform a cytotoxicity assay (e.g., MTT assay) in parallel to your dose-response experiment to determine the concentration at which this compound becomes toxic to your cells.[6][7][8]- Confirm the expression and activity of Kir1.1 in your chosen cell line using a positive control or an alternative method like patch-clamp electrophysiology. |
| Unexpectedly low potency (high IC50 value) | - Degradation of this compound stock solution.- Presence of components in the assay buffer that interfere with this compound activity.- Incorrect experimental parameters in patch-clamp experiments. | - Use a fresh aliquot of this compound from a properly stored stock solution.- Review the composition of your assay buffer. High concentrations of potassium may affect the apparent potency of this compound as its block is K+-dependent.[1]- In voltage-clamp experiments, be aware that the block by this compound is voltage-dependent. The inhibitory effect is more pronounced at depolarized potentials. Consider applying a voltage protocol that accounts for this. |
| Inconsistent results in patch-clamp experiments | - Rundown of Kir1.1 channel activity over time.- Unstable seal or whole-cell configuration.- "Knock-off" of the inhibitor at negative potentials. | - Monitor channel activity over time with a vehicle control to assess the stability of the current. If rundown is significant, try to obtain recordings more quickly after establishing the whole-cell configuration.- Ensure a high-resistance seal (>1 GΩ) before breaking into the whole-cell configuration. Monitor access resistance throughout the experiment.- The block by this compound can be relieved at hyperpolarizing potentials due to K+ ions flowing into the cell and "knocking off" the inhibitor from its binding site in the pore.[9] This is an important characteristic of the inhibitor and should be considered when designing voltage protocols and interpreting data. |
Quantitative Data Summary
| Compound | Primary Target | Reported IC50 | Off-Target | Reported IC50 |
| This compound | Kir1.1 (ROMK) | ~0.2 - 0.29 µM[1][2][5] | Kir7.1 | ~8 µM[1][2][5] |
Experimental Protocols
Detailed Protocol: this compound Dose-Response Curve using a Thallium Flux Assay
This protocol outlines a typical experiment to determine the IC50 of this compound on Kir1.1 channels expressed in a stable cell line using a fluorescence-based thallium flux assay.
1. Cell Preparation:
-
Seed cells stably expressing Kir1.1 (e.g., HEK293 cells) into a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 100 µM to 1 nM).
-
Further dilute the DMSO stock solutions into an appropriate assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced artifacts.
3. Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at room temperature in the dark for approximately 1 hour to allow the cells to take up the dye.
4. Dose-Response Measurement:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of the this compound working solutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known inhibitor as a positive control.
-
Incubate the plate with the compound for a predetermined amount of time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add a stimulus solution containing thallium (e.g., Tl2SO4) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time. The influx of thallium through open Kir1.1 channels will cause an increase in fluorescence.
5. Data Analysis:
-
For each well, calculate the rate of fluorescence increase (the slope of the kinetic trace) after the addition of the thallium stimulus.
-
Normalize the rates of thallium flux to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Assessing this compound Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed the same cell line used for the dose-response assay into a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in the dose-response experiment.
-
Add the compound dilutions to the cells and incubate for the same duration as the primary assay.
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[10]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the this compound concentration to identify any cytotoxic effects at the concentrations used in the dose-response assay.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Kir1.1 (ROMK) regulation in the kidney.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] A comprehensive guide to the ROMK potassium channel: form and function in health and disease. | Semantic Scholar [semanticscholar.org]
- 4. Variability in high-throughput ion-channel screening data and consequences for cardiac safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. How to resolve microsecond current fluctuations in single ion channels: The power of beta distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Minimizing VU590 Off-Target Effects on Kir7.1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using VU590, with a specific focus on minimizing its off-target effects on the Kir7.1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target effects?
This compound is a small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1 (also known as ROMK).[1][2][3][4] It was one of the first publicly disclosed potent inhibitors for this channel. While it effectively blocks Kir1.1, it also exhibits off-target activity by inhibiting another member of the Kir family, Kir7.1.[1][2][3][4]
Q2: Why is the off-target effect of this compound on Kir7.1 a concern in experiments?
The off-target inhibition of Kir7.1 by this compound can confound experimental results, particularly in tissues where both Kir1.1 and Kir7.1 are co-expressed, such as in the nephron of the kidney.[4] This makes it difficult to attribute observed physiological effects solely to the inhibition of Kir1.1.
Q3: Are there any alternatives to this compound with improved selectivity for Kir1.1 over Kir7.1?
Yes, a structurally related compound, VU591, was developed to be a more selective inhibitor of Kir1.1.[4] VU591 demonstrates comparable potency to this compound for Kir1.1 but has significantly reduced activity at Kir7.1, making it a more suitable tool for selectively studying Kir1.1 function.[4][5]
Q4: What is the mechanism of action for this compound on Kir channels?
This compound acts as a pore blocker for both Kir1.1 and Kir7.1.[1][3] This means it physically obstructs the ion conduction pathway of the channel from the intracellular side. The binding of this compound within the pore is influenced by the voltage across the membrane and the concentration of potassium ions.[1][3]
Q5: Can the off-target effect of this compound on Kir7.1 be mitigated through experimental design?
Yes, several strategies can be employed:
-
Use the lowest effective concentration of this compound: By titrating this compound to the lowest concentration that elicits the desired effect on Kir1.1, you can minimize the engagement of the lower-affinity Kir7.1 target.
-
Employ a selective analog: Whenever possible, use a more selective inhibitor like VU591 to avoid confounding effects from Kir7.1 inhibition.[4]
-
Utilize molecular biology techniques: If working with recombinant channels, you can use site-directed mutagenesis to alter the this compound binding site in Kir7.1 to reduce its affinity for the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent inhibition of Kir1.1 with this compound. | This compound potency is dependent on extracellular potassium concentration. | Ensure consistent and controlled potassium concentrations in your experimental buffers. Be aware that higher extracellular potassium can reduce the apparent potency of this compound.[1] |
| Observed physiological effects do not align with known Kir1.1 function. | Off-target inhibition of Kir7.1 is likely contributing to the observed phenotype. | 1. Repeat the experiment using the more selective Kir1.1 inhibitor, VU591. 2. If possible, confirm the expression levels of both Kir1.1 and Kir7.1 in your experimental system. 3. Perform control experiments in cells expressing only Kir7.1 to characterize the specific effects of this compound on this channel. |
| Difficulty in distinguishing between Kir1.1 and Kir7.1 mediated effects. | The pharmacological tools are not sufficiently selective for your experimental system. | Consider using a genetic approach, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of either Kir1.1 or Kir7.1, in combination with this compound treatment to dissect the contribution of each channel. |
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of this compound and its analog VU591 on Kir1.1 and Kir7.1 channels, providing a clear comparison of their selectivity.
Table 1: Inhibitory Potency of this compound
| Target Channel | IC50 (µM) | Reference |
| Kir1.1 (ROMK) | ~0.2 | [1][2] |
| Kir7.1 | ~8 | [1][2][6] |
Table 2: Inhibitory Potency of VU591
| Target Channel | IC50 (µM) | Reference |
| Kir1.1 (ROMK) | ~0.24 | [5] |
| Kir7.1 | >10 (No significant inhibition) | [4][5] |
Key Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Assessing Kir Channel Inhibition
This protocol is the gold standard for directly measuring ion channel activity and assessing the effects of inhibitors.
Methodology:
-
Cell Culture: Culture mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the Kir channel of interest (Kir1.1 or Kir7.1).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit inward and outward currents through the Kir channels.[7]
-
-
Compound Application:
-
After establishing a stable baseline recording, perfuse the external solution containing the desired concentration of this compound or VU591 onto the cell.
-
Record the current at each voltage step in the presence of the compound.
-
-
Data Analysis:
-
Measure the current amplitude at a specific negative voltage (e.g., -120 mV) before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Thallium Flux Assay for High-Throughput Screening
This fluorescence-based assay provides a higher-throughput method for assessing Kir channel activity and is suitable for screening compound libraries.
Methodology:
-
Cell Plating: Plate cells expressing the Kir channel of interest into a 384-well plate.[8]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[8][9]
-
Compound Incubation: Add this compound, VU591, or other test compounds to the wells and incubate for a defined period (e.g., 20 minutes) at room temperature.[8]
-
Thallium Stimulation and Signal Detection:
-
Use a fluorescent plate reader to establish a baseline fluorescence reading.
-
Add a stimulus buffer containing thallium sulfate to initiate thallium influx through the open Kir channels.[8]
-
Continue to measure the fluorescence signal at regular intervals.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the thallium influx and, therefore, Kir channel activity.[10]
-
Calculate the rate of thallium flux for each well.
-
Normalize the data to controls (vehicle and a known inhibitor) to determine the percent inhibition for each compound concentration.
-
Generate concentration-response curves to determine IC50 values.
-
Site-Directed Mutagenesis to Reduce this compound Affinity for Kir7.1
This protocol allows for the modification of the this compound binding site in Kir7.1 to decrease its sensitivity to the inhibitor.
Methodology:
-
Primer Design: Design primers containing the desired mutation. For example, to alter the polarity of the pore-lining residue T153 in Kir7.1, which is implicated in this compound binding, design primers to mutate it to a cysteine (T153C).[2]
-
Mutagenesis Reaction: Perform PCR using a high-fidelity DNA polymerase, the Kir7.1 expression plasmid as a template, and the mutagenic primers.[11][12]
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
-
Functional Validation: Express the mutated Kir7.1 channel in a suitable cell line and assess its sensitivity to this compound using whole-cell patch clamp or thallium flux assays as described above.
Visualizations
Caption: Experimental workflows for assessing this compound activity.
Caption: On- and off-target effects of this compound.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SmallMolecules.com | VU591 hydrochloride (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
VU590 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of VU590, a moderately selective inhibitor of the inward rectifier potassium channels Kir1.1 (ROMK) and Kir7.1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family. Its primary targets are Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) with an IC50 of approximately 290 nM, and Kir7.1 with an IC50 of about 8 µM.[1] It acts as an intracellular pore blocker for the Kir1.1 channel.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound dihydrochloride powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years, protected from light. Stock solutions in a solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month, also protected from light.[3][4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound dihydrochloride in a suitable solvent like dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.
Q4: Is there any known stability data for this compound in cell culture media?
A4: Currently, there is no publicly available quantitative data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods at 37°C. The stability of a compound in cell culture can be influenced by factors like pH, temperature, media components, and enzymatic activity from serum. It is highly recommended to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | 1. Degradation of this compound in cell culture media: The compound may not be stable over the time course of your experiment at 37°C. 2. Improper storage of this compound stock solution: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. 3. Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates or tubes. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). Consider adding fresh compound at regular intervals for long-term experiments. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure storage at -80°C for long-term stability. 3. Use low-adhesion plasticware for your experiments. |
| High variability between replicate experiments | 1. Inconsistent this compound concentration: This could be due to incomplete dissolution of the stock solution or uneven mixing in the culture media. 2. Cell density variation: Differences in cell numbers between wells can affect the apparent potency of the inhibitor. | 1. Ensure the this compound stock solution is fully dissolved before use. Vortex thoroughly after diluting the stock into the final culture medium. 2. Ensure uniform cell seeding across all wells of your culture plates. |
| Unexpected cellular toxicity | 1. High concentration of DMSO: The final concentration of the solvent in the culture medium may be toxic to your cells. 2. Off-target effects of this compound: At higher concentrations, this compound may have effects on other cellular targets besides Kir1.1 and Kir7.1. | 1. Ensure the final DMSO concentration is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. 2. Perform a dose-response experiment to determine the optimal concentration range for your assay that minimizes toxicity while achieving the desired inhibition. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical stability data for this compound in cell culture media to illustrate how such data would be presented. This is not real experimental data, as no such information is currently available in the public domain for this compound.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 4 | 95 |
| 8 | 88 |
| 24 | 75 |
| 48 | 60 |
| 72 | 45 |
Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 without Serum at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 4 | 98 |
| 8 | 94 |
| 24 | 85 |
| 48 | 72 |
| 72 | 65 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-UV
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation: Centrifuge the sample to pellet any cells or debris. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Inject a standard volume of the supernatant onto the HPLC system.
-
Run the sample using an appropriate gradient method to separate this compound from media components and potential degradation products.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
Visualizations
References
Navigating VU590 Solubility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU590. The focus of this guide is to address the common challenge of this compound precipitation in experimental buffers, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and moderately selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] It acts as an intracellular pore blocker of the channel. This compound also exhibits inhibitory activity against Kir7.1, though with a lower potency.[1][2][3]
Q2: Why is this compound precipitation a common issue in experiments?
Like many small-molecule inhibitors, this compound can have limited aqueous solubility. Its precipitation in experimental buffers can be influenced by several factors, including:
-
Buffer pH: The ionization state of this compound, which is critical for its solubility, is dependent on the pH of the solution.
-
Buffer Composition: Specific ions and excipients in the buffer can interact with this compound and affect its solubility.
-
Concentration: Exceeding the solubility limit of this compound in a particular buffer will lead to precipitation.
-
Solvent Carryover: The solvent used for the initial stock solution (e.g., DMSO) can influence the final solubility when diluted into an aqueous buffer.
Q3: How should I prepare a stock solution of this compound to minimize precipitation?
It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). One supplier suggests a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonic warming and heating to 60°C.[4]
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, use an ultrasonic bath and warm the solution to 60°C.[4] Ensure the vial is properly sealed to prevent solvent evaporation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[4]
Troubleshooting Guide: this compound Precipitation in Experimental Buffers
This guide provides a step-by-step approach to diagnosing and resolving this compound precipitation in your experimental buffers.
Problem: I observe a precipitate after diluting my this compound stock solution into my aqueous experimental buffer.
Step 1: Initial Checks & Quick Fixes
-
Visual Inspection: Confirm that your DMSO stock solution is clear and free of any precipitate before dilution. If the stock solution shows precipitation, it may need to be warmed and sonicated again to redissolve the compound.
-
Fresh Dilution: Prepare a fresh dilution of the this compound stock into the experimental buffer. Precipitation can sometimes occur over time.
-
Lower Final Concentration: The simplest first step is to try a lower final concentration of this compound in your experiment, if permissible by the experimental design.
Step 2: Buffer pH and Composition
Recommendations:
-
Measure the pH: Verify the final pH of your experimental buffer after the addition of the this compound stock solution. The addition of a small volume of acidic or basic stock can sometimes alter the buffer's pH.
-
Test a Lower pH Buffer: If possible, try using a buffer with a slightly lower pH (e.g., pH 7.2 instead of 7.4).
-
Avoid Phosphate Buffers if Possible: In some cases, phosphate buffers can contribute to the precipitation of small molecules. Consider using alternative buffering agents like HEPES or Tris.
Step 3: Solvent Effects
The final concentration of DMSO in your experimental buffer should be kept to a minimum, typically below 0.5%, as higher concentrations can have off-target effects and may also influence the solubility of your compound in complex ways.
Recommendations:
-
Minimize DMSO Concentration: Prepare a more concentrated DMSO stock solution to reduce the volume needed for dilution into your aqueous buffer.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the experimental buffer. This can sometimes help to avoid localized high concentrations that can trigger precipitation.
Step 4: Solubility Enhancement
If the above steps do not resolve the issue, you may need to consider additives to improve the solubility of this compound in your buffer.
Recommendations:
-
Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% can be tested.
-
Bovine Serum Albumin (BSA): For in vitro assays, the addition of BSA (0.1% to 1%) to the buffer can help to keep hydrophobic compounds in solution.
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | 50 mg/mL (with ultrasonic warming and heating to 60°C) | [4] |
| Recommended Stock Solution Concentration | 10-50 mM | Best Practice |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [4] |
| Maximum Recommended Final DMSO Concentration in Assay | < 0.5% | Best Practice |
Signaling Pathway and Experimental Workflow
This compound's primary target, the Kir1.1 (ROMK) channel, is a key regulator of potassium homeostasis in the kidney. Its activity is modulated by various signaling pathways, including those involving Protein Kinase A (PKA) and Src family kinases.
Caption: Regulation of Kir1.1 (ROMK) channel activity by PKA and Src kinase pathways.
The following workflow diagram outlines a logical approach to troubleshooting this compound precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation in experimental buffers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU 590 dihydrochloride | CAS 1783987-83-6 | this compound 2HCl | Tocris Bioscience [tocris.com]
Technical Support Center: VU590 Experiments - Improving Signal-to-Noise Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kir1.1 (ROMK) and Kir7.1 inhibitor, VU590. The following information is designed to help you improve the signal-to-noise ratio in your experiments and address common issues that may arise.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small-molecule inhibitor of the inward rectifier potassium (Kir) channel, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK).[1][2] It also inhibits Kir7.1, making it a useful tool for studying the physiological roles of both channels.[2][3] this compound acts as a pore blocker, with its binding site located within the channel pore.[2][3]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is approximately 0.2 µM (or 200-290 nM) for Kir1.1 and around 8 µM for Kir7.1.[1][2][3]
Q3: Is this compound selective for Kir1.1 and Kir7.1?
This compound is moderately selective. It shows no apparent effects on the related Kir channels Kir2.1 and Kir4.1.[2] However, its activity on other Kir channels should be considered, and appropriate controls are recommended.
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month, protected from light) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.
Q5: Are there any known issues with this compound stability or solubility in experimental buffers?
While specific data on this compound precipitation in all physiological buffers is limited, it is good practice to ensure complete dissolution in the final experimental solution. Visually inspect for any precipitation after dilution from the DMSO stock. If solubility issues are suspected, performing a concentration-response curve can help determine the effective soluble concentration range in your specific buffer.
II. Troubleshooting Guides
A. Low Signal-to-Noise Ratio in Whole-Cell Patch-Clamp Recordings
A poor signal-to-noise ratio in patch-clamp experiments can obscure the true effect of this compound. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background noise | - Poor gigaohm seal. - Electrical noise from equipment. - Vibration of the setup. | - Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell configuration. A leaky seal is a major source of noise. - Check that all equipment is properly grounded. Use a Faraday cage to shield the setup from external electrical interference. - Use an anti-vibration table and ensure no equipment is causing mechanical vibrations. |
| Unstable recording or loss of seal after this compound application | - this compound precipitation at the working concentration. - Non-specific effects of this compound on membrane integrity at high concentrations. - Perfusion system introducing instability. | - Prepare fresh dilutions of this compound for each experiment. Visually inspect the solution for any signs of precipitation. - If using high concentrations of this compound, consider reducing the concentration or performing a dose-response experiment to identify the optimal concentration. - Ensure the perfusion system delivers the solution smoothly and at a slow, constant rate (e.g., 1.5 mL/min) to avoid mechanical disruption of the seal.[4] |
| Weak or no response to this compound | - Incorrect concentration of this compound. - this compound degradation. - Low expression of Kir1.1 or Kir7.1 in the cells. | - Verify the calculations for your working solution. - Use freshly prepared this compound from a properly stored stock solution. - Confirm the expression of the target channel in your cell line using techniques like qPCR or Western blotting. |
Troubleshooting Workflow for Patch-Clamp Experiments
B. Artifacts and Low Signal in Fluorescence-Based Thallium Flux Assays
Thallium flux assays are a common high-throughput method for studying potassium channels. Here’s how to address common issues when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence of this compound. - Incomplete removal of dye loading solution. | - Run a control with this compound alone (no cells) to determine its intrinsic fluorescence at the assay wavelengths. - Ensure thorough washing steps to remove any extracellular dye. |
| Low signal window (low thallium influx) | - Low channel expression or activity. - Suboptimal thallium concentration. - Cell health issues. | - Use a cell line with robust expression of Kir1.1 or Kir7.1. - Optimize the thallium stimulus concentration to achieve a maximal signal window. - Ensure cells are healthy and not overgrown in the assay plate. Perform a cell viability assay in parallel. |
| False positives/negatives | - this compound interfering with the fluorescent dye. - Cytotoxic effects of this compound at high concentrations. | - Test for any direct interaction between this compound and the thallium-sensitive dye. - Determine the cytotoxicity of this compound on the cell line used and work with non-toxic concentrations.[5] High cytotoxicity can lead to membrane disruption and non-specific thallium influx.[5] |
III. Experimental Protocols
A. Whole-Cell Patch-Clamp Recording of Kir1.1/Kir7.1 Currents
This protocol provides a general framework for recording Kir1.1 or Kir7.1 currents in mammalian cells and testing the effect of this compound.
1. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO.
2. Cell Preparation:
-
Plate cells expressing Kir1.1 or Kir7.1 on glass coverslips 24-48 hours before the experiment.
3. Recording Procedure: [4][6][7][8][9]
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a cell with the pipette while applying slight positive pressure.
-
Form a gigaohm seal (>1 GΩ) by releasing the positive pressure.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage steps or ramps to elicit inward and outward currents. Kir channels are typically characterized by larger inward currents at potentials negative to the potassium reversal potential.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM for Kir1.1, 10 µM for Kir7.1).
-
Record the currents in the presence of this compound to determine the extent of inhibition.
B. Thallium Flux Assay for Kir1.1/Kir7.1 Inhibition
This protocol outlines a general procedure for a fluorescence-based thallium flux assay.[10][11][12][13][14]
1. Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer containing thallium sulfate (Tl₂SO₄).
-
This compound stock solution (10 mM in DMSO).
2. Assay Procedure:
-
Seed cells expressing Kir1.1 or Kir7.1 in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Prepare a loading buffer containing the thallium-sensitive dye and Pluronic F-127 in assay buffer. Incubate the cells with the loading buffer for approximately 1 hour at room temperature or 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add different concentrations of this compound (diluted in assay buffer) to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add the thallium-containing stimulus buffer to initiate the flux.
-
Measure the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of thallium influx through open channels.
-
Data Analysis: Calculate the rate of thallium influx for each well. Plot the rate of influx against the this compound concentration to determine the IC50 value.
IV. Quantitative Data Summary
| Parameter | Kir1.1 (ROMK) | Kir7.1 | Kir2.1 | Kir4.1 | Reference(s) |
| This compound IC50 | ~0.2 µM | ~8 µM | No apparent effect | No apparent effect | [1][2][3] |
V. Signaling Pathways
A. Kir1.1 (ROMK) Signaling in the Kidney
Kir1.1 plays a crucial role in potassium homeostasis in the kidney. Its activity is regulated by various signaling pathways that control its trafficking to and from the plasma membrane.
B. Kir7.1 Functional Interactions
Kir7.1 is involved in maintaining membrane potential and potassium homeostasis in various tissues, including the retinal pigment epithelium and the uterus. Its function is modulated by intracellular factors and co-localization with other membrane proteins.
References
- 1. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
dealing with slow onset of inhibition by VU590
Welcome to the technical support center for VU590. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to the slow onset of inhibition characteristic of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small-molecule inhibitor of the inwardly rectifying potassium (Kir) channels. Its primary targets are Kir1.1 (also known as ROMK, renal outer medullary potassium channel) and Kir7.1.[1] It acts as a pore blocker, meaning it physically obstructs the channel's pore to prevent the flow of potassium ions.[1]
Q2: Why is the inhibition by this compound described as "slow onset"?
A2: The inhibitory effect of this compound on its target channels does not occur instantaneously upon application. Instead, there is a time-dependent increase in inhibition until a steady-state level of block is achieved. For example, the time constant for the inhibition of Kir1.1 by 10 µM this compound has been reported to be approximately 40 seconds. This slow onset is a key characteristic that needs to be considered in experimental design.
Q3: What is the proposed mechanism for the slow onset of inhibition?
A3: The slow onset of inhibition and its incomplete washout suggest that this compound may not simply bind to the external vestibule of the channel. One hypothesis is that it needs to traverse the cell membrane to access an intracellular binding site within the channel pore. The kinetics of this process, including membrane permeation and subsequent binding, contribute to the observed slow onset.
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target channel and experimental conditions. Reported values are typically in the sub-micromolar range for Kir1.1 and at the micromolar level for Kir7.1.
Troubleshooting Guides
Issue 1: Inconsistent or Underestimated Inhibitory Effect
Question: I am not observing the expected level of inhibition with this compound, or the results are highly variable between experiments. What could be the cause?
Answer:
This is a common issue when working with slow-onset inhibitors. The primary reason is often an insufficient pre-incubation time.
Troubleshooting Steps:
-
Extend Pre-incubation Time: Ensure that the cells or tissues are pre-incubated with this compound for a sufficient duration to allow the binding to reach equilibrium. Given the known time constant of ~40 seconds for Kir1.1, a pre-incubation period of at least 5-10 minutes is recommended to approach steady-state inhibition.
-
Monitor Inhibition Over Time: In electrophysiology experiments, continuously monitor the current amplitude after this compound application to observe the time course of inhibition. This will help you determine the appropriate pre-incubation time for your specific experimental conditions.
-
Concentration Verification: Confirm the final concentration of this compound in your experimental solution. Serial dilutions should be prepared fresh to avoid degradation or adsorption to container surfaces.
-
Voltage Dependence: Be aware that the block by this compound is voltage-dependent.[1] Ensure that your voltage protocol is consistent across experiments. The degree of inhibition may vary at different membrane potentials.
-
Extracellular Potassium Concentration: The inhibitory effect of this compound can be influenced by the extracellular potassium concentration.[1] Maintain a consistent and known potassium concentration in your recording solutions.
Issue 2: Difficulty with Washout and Reversibility
Question: I am unable to fully wash out the effect of this compound, making it difficult to study reversibility or conduct subsequent experiments on the same cells.
Answer:
Incomplete washout is a known characteristic of this compound, likely due to its slow dissociation from the binding site or potential intracellular accumulation.
Troubleshooting Steps:
-
Prolonged Washout: Attempt a much longer washout period than you would for a rapidly reversible inhibitor. Perfusion with a drug-free solution for an extended duration may facilitate dissociation.
-
Use of "Knock-off" Effect: For Kir channels, it has been shown that driving potassium ions inwardly through the pore can sometimes dislodge a blocking molecule. Applying hyperpolarizing voltage steps during the washout phase might facilitate the "knock-off" of this compound from its binding site.
-
Experimental Design for Irreversibility: If complete washout is not achievable, design your experiments with the assumption of pseudo-irreversible binding. This may involve using a fresh preparation for each concentration or condition.
-
Single-Cell vs. Population Studies: Be mindful of this limitation when interpreting data, especially in single-cell experiments where cumulative effects can be a concern.
Quantitative Data
Due to the limited availability of publicly accessible, detailed kinetic studies, specific values for the association rate constant (k_on), dissociation rate constant (k_off), and residence time for this compound are not well-established. The available data primarily focuses on IC50 values and the time constant of inhibition onset.
| Parameter | Kir1.1 (ROMK) | Kir7.1 | Notes |
| IC50 | ~0.2 µM | ~8 µM | Values can vary with experimental conditions.[1] |
| Time Constant (τ) of Inhibition | ~40 seconds (at 10 µM) | Not reported | Represents the time to reach ~63% of maximal inhibition. |
| Binding Kinetics (k_on, k_off) | Not reported | Not reported | These parameters would require specific biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for accurate determination. |
| Washout | Incomplete | Incomplete | Suggests a slow dissociation rate (k_off). |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general guideline for studying the effect of this compound on Kir channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
- Culture HEK293 cells in appropriate media.
- Transiently transfect cells with the cDNA encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1). A co-transfection with a fluorescent marker (e.g., GFP) is recommended for easy identification of transfected cells.
- Allow 24-48 hours for channel expression before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
3. Electrophysiological Recording:
- Obtain whole-cell patch-clamp configuration.
- Hold the cell at a holding potential of -80 mV.
- Apply a series of voltage steps or ramps to elicit Kir channel currents. A typical voltage ramp protocol would be from -120 mV to +60 mV over 500 ms.
- Establish a stable baseline recording in the drug-free external solution.
- Perfuse the cell with the external solution containing the desired concentration of this compound.
- Continuously record the current during drug application to observe the slow onset of inhibition.
- Allow sufficient time (e.g., 5-10 minutes) for the inhibition to reach a steady state.
- To test for reversibility, perfuse with the drug-free external solution for an extended period.
Protocol 2: Uterine Tissue Contractility Assay (Organ Bath)
This protocol describes a method to assess the effect of this compound on myometrial contractility.
1. Tissue Preparation:
- Obtain fresh myometrial tissue biopsies in accordance with ethical guidelines.
- Place the tissue in cold, oxygenated physiological salt solution (PSS).
- Dissect small, longitudinal strips of myometrium (e.g., ~2 mm x 10 mm).
2. Organ Bath Setup:
- Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Apply a resting tension of ~2 mN and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the PSS every 15-20 minutes.
3. Experimental Procedure:
- Once stable, spontaneous contractions are established, record a baseline period of at least 20 minutes.
- Add this compound to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve.
- Due to the slow onset of action, allow at least 20-30 minutes of incubation at each concentration to ensure a steady-state effect is observed.
- Record the contractile activity (frequency, amplitude, and duration of contractions).
- At the end of the experiment, you can add a high concentration of KCl to induce maximal contraction and normalize the data.
4. Data Analysis:
- Measure the amplitude, frequency, and duration of contractions before and after the addition of this compound.
- Calculate the area under the curve (AUC) as an integrated measure of contractility.
- Plot the percentage inhibition of contractile parameters against the log concentration of this compound to determine the IC50.
Visualizations
Caption: Experimental workflow for a slow-onset inhibitor like this compound.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Simplified signaling pathway for Kir channel regulation.
References
Validation & Comparative
A Comparative Guide to the Selectivity of VU590 and VU591 for the Kir1.1 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent small-molecule inhibitors of the inward rectifier potassium (Kir) channel Kir1.1 (also known as ROMK): VU590 and VU591. The data presented herein has been compiled from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool compound for their studies of Kir1.1 function and its role in physiology and disease.
Data Presentation: Selectivity Profile of this compound and VU591
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and VU591 against Kir1.1 and other members of the Kir channel family. This quantitative data highlights the selectivity of each compound.
| Target Channel | This compound IC50 (µM) | VU591 IC50 (µM) | Reference(s) |
| Kir1.1 (ROMK) | ~0.2 - 0.24 | ~0.24 - 0.3 | [1][2] |
| Kir2.1 | No significant effect | No significant effect | [1][2] |
| Kir4.1 | No significant effect | No significant effect | [1][2] |
| Kir7.1 | ~8 | >10 (no significant effect) | [1][2] |
Key Observation: While both this compound and VU591 are potent inhibitors of Kir1.1 with sub-micromolar IC50 values, VU591 demonstrates superior selectivity.[1][2] this compound exhibits off-target activity against Kir7.1, whereas VU591 is highly selective for Kir1.1 over other tested Kir channels.[1]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The selectivity of this compound and VU591 for Kir1.1 was primarily determined using the whole-cell patch-clamp electrophysiology technique on human embryonic kidney (HEK-293) cells transiently or stably expressing the Kir channel of interest.
Objective: To measure the effect of varying concentrations of this compound and VU591 on the current conducted by specific Kir channels.
Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, cells are plated onto glass coverslips and transfected with a plasmid DNA encoding the desired Kir channel subunit (e.g., Kir1.1, Kir2.1, Kir4.1, or Kir7.1) using a suitable transfection reagent (e.g., Lipofectamine).
-
Experiments are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Patch-clamp pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular (pipette) solution.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
Cells are held at a holding potential of -80 mV, and voltage steps or ramps are applied to elicit Kir channel currents.
Compound Application and Data Analysis:
-
A stable baseline current is established before the application of the test compound.
-
This compound or VU591, dissolved in the extracellular solution at various concentrations, is perfused onto the cell.
-
The effect of the compound on the Kir channel current is measured as the percentage of inhibition of the baseline current.
-
Dose-response curves are constructed by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value is determined by fitting the dose-response curve with a Hill equation.
Mandatory Visualizations
Signaling Pathway of Kir1.1 Inhibition in the Kidney
Caption: Inhibition of Kir1.1 by this compound/VU591 in the TAL and CD.
Experimental Workflow for Determining Kir Channel Inhibitor Selectivity
Caption: Workflow for assessing Kir inhibitor selectivity.
References
A Comparative Guide to Kir Channel Inhibitors: VU590 versus ML133
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inward rectifier potassium (Kir) channel inhibitors: VU590 and ML133. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to Kir Channels and Their Inhibitors
Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the kidneys, heart, and brain.[1][2] Their dysfunction is implicated in several pathologies, making them attractive targets for drug discovery.[1] Small molecule inhibitors are invaluable tools for dissecting the physiological roles of specific Kir channels. This guide focuses on a comparative analysis of this compound, a pioneering Kir1.1 inhibitor, and ML133, a selective inhibitor of the Kir2.x channel family.
Mechanism of Action
Both this compound and ML133 act as pore blockers of their respective target Kir channels. This mechanism involves the physical occlusion of the channel pore, thereby preventing the flow of potassium ions.[3][4]
-
This compound: The binding of this compound to Kir1.1 is voltage- and K+-dependent, which is characteristic of pore-blocking inhibitors.[5] Mutagenesis studies have identified asparagine 171 (N171) as a critical residue within the pore of Kir1.1 for high-affinity block by this compound.[5]
-
ML133: Similarly, ML133 is believed to block the ion-conducting pathway of Kir2.1 channels.[3] Studies using chimeras of Kir2.1 and the ML133-insensitive Kir1.1 channel have pinpointed aspartate 172 (D172) and isoleucine 176 (I176) in the M2 segment of Kir2.1 as key molecular determinants for its inhibitory activity.[3][4] Interestingly, the critical aspartate residue for ML133 is in a similar position to the asparagine residue crucial for this compound's effect on Kir1.1, suggesting a common region for inhibitor interaction within Kir channels.[4]
Potency and Selectivity: A Quantitative Comparison
The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and ML133 against various Kir channel subtypes.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Kir Channel | IC50 (µM) | Reference(s) |
| Kir1.1 (ROMK) | 0.2 - 0.29 | [6][7] |
| Kir7.1 | ~8 | [6][7] |
| Kir2.1 | No significant effect | [6] |
| Kir4.1 | No significant effect | [6] |
Table 2: Inhibitory Potency (IC50) of ML133
| Target Kir Channel | IC50 (µM) | pH | Reference(s) |
| Kir2.1 | 1.8 | 7.4 | [3] |
| Kir2.1 | 0.29 | 8.5 | [3] |
| Kir2.2 | Similar to Kir2.1 | 7.4 | [3] |
| Kir2.3 | Similar to Kir2.1 | 7.4 | [3] |
| Kir2.6 | Similar to Kir2.1 | 7.4 | [3] |
| Kir1.1 (ROMK) | >300 | 7.4 | [3] |
| Kir4.1 | 76 | 7.4 | [3] |
| Kir7.1 | 33 | 7.4 | [3] |
Key Differences and Experimental Considerations
-
Primary Targets: The most significant difference lies in their primary targets. This compound is a potent inhibitor of Kir1.1, making it a valuable tool for studying renal physiology. In contrast, ML133 is a selective inhibitor of the Kir2.x family, which is instrumental in cardiovascular and neuronal research.
-
Selectivity Profiles: ML133 exhibits high selectivity for the Kir2.x family over other Kir channels, particularly Kir1.1.[3] this compound, while potent on Kir1.1, also shows activity against Kir7.1 at higher concentrations.[6][7]
-
pH Dependence: The potency of ML133 is notably pH-dependent, with significantly higher potency at a more alkaline pH of 8.5.[3] This is an important consideration for experimental design. The pH dependence of this compound has not been as extensively reported.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize Kir channel inhibitors. Specific parameters may vary between laboratories.
Cell Culture and Transfection
HEK-293 (Human Embryonic Kidney 293) cells are a commonly used expression system for studying Kir channels due to their low endogenous channel expression and high transfection efficiency.
-
Cell Culture: HEK-293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, cells are seeded in appropriate culture dishes and transfected with plasmid DNA encoding the Kir channel of interest using a suitable transfection reagent (e.g., Lipofectamine). A co-transfected fluorescent protein (e.g., GFP) is often used to identify successfully transfected cells for subsequent experiments. For stable cell lines, cells are selected using an appropriate antibiotic after transfection with a vector containing a resistance gene.
Thallium Flux Assay
This is a high-throughput screening method to assess Kir channel activity by measuring the influx of thallium (Tl+), a surrogate for K+.
-
Principle: Kir channels are permeable to Tl+. A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into the cells. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.
-
Protocol Outline:
-
Cell Plating: Seed cells expressing the target Kir channel in a multi-well plate (e.g., 384-well).
-
Dye Loading: Incubate cells with a Tl+-sensitive fluorescent dye.
-
Compound Incubation: Add the test compound (e.g., this compound or ML133) at various concentrations and incubate.
-
Stimulation and Detection: Add a Tl+-containing stimulus buffer and measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to Kir channel activity. The IC50 value is determined by plotting the inhibition of the Tl+ flux against the compound concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through Kir channels in a single cell.
-
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is "clamped" at a specific voltage, and the current flowing through the ion channels is measured.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with the pH adjusted to 7.4.
-
Intracellular (Pipette) Solution (in mM): Typically contains a high concentration of a potassium salt (e.g., 140 KCl or K-gluconate), MgCl2 (e.g., 2), EGTA (e.g., 10), HEPES (e.g., 10), and ATP (e.g., 2-5), with the pH adjusted to 7.2.
-
-
Voltage Protocol: To measure Kir channel currents, the membrane potential is typically held at a depolarized potential (e.g., 0 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -120 mV to +40 mV). The resulting inward and outward currents are recorded.
-
Inhibitor Application: The inhibitor is applied to the bath solution, and the reduction in the Kir channel current is measured to determine the extent of inhibition and the IC50 value.
Signaling Pathways and Experimental Workflows
Kir1.1 in Renal Potassium Secretion
Kir1.1 (ROMK) plays a pivotal role in potassium secretion in the distal nephron of the kidney. Its activity is crucial for maintaining potassium balance in the body.
Caption: Role of Kir1.1 in renal potassium secretion and its inhibition by this compound.
Kir2.1 in the Cardiac Action Potential
Kir2.1 channels are the primary contributors to the inward rectifier potassium current (IK1) in ventricular cardiomyocytes. This current is essential for stabilizing the resting membrane potential (Phase 4) and for the final phase of repolarization (Phase 3) of the cardiac action potential.
Caption: Contribution of Kir2.1 to the cardiac action potential and its inhibition by ML133.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the identification and characterization of novel Kir channel inhibitors.
Caption: A generalized workflow for the discovery and characterization of Kir channel inhibitors.
Conclusion
This compound and ML133 are both valuable pharmacological tools for the study of Kir channels, but their distinct selectivity profiles dictate their optimal applications. This compound is a potent inhibitor of Kir1.1 and a useful probe for investigating renal K+ transport. ML133, with its high selectivity for the Kir2.x family, is the preferred tool for studying the roles of these channels in the heart and nervous system. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their experimental goals.
References
- 1. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Solution for Electrophysiology Protocol [protocols.io]
- 6. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Inhibitory Effect of VU590 on Inwardly Rectifying Potassium Channels: A Comparative Analysis with Barium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of VU590, a small-molecule inhibitor of the inward rectifier potassium (Kir) channel, with the well-characterized, non-selective Kir channel blocker, Barium (Ba²⁺). The data presented here is intended to assist researchers in validating the mechanism of action of this compound and similar compounds.
This compound is a valuable pharmacological tool for studying the physiological roles of Kir1.1 (ROMK) and Kir7.1 channels.[1][2][3] It was the first publicly disclosed submicromolar inhibitor for Kir1.1.[1][3] Understanding its inhibitory characteristics in comparison to a classical blocker like Barium is crucial for experimental design and data interpretation.
Comparative Analysis of Inhibitory Properties
The inhibitory effects of this compound and Barium on Kir channels, while both resulting in channel blockade, exhibit distinct characteristics. The following table summarizes their key inhibitory properties based on electrophysiological studies.
| Feature | This compound | Barium (Ba²⁺) |
| Target Selectivity | Moderately selective for Kir1.1 (ROMK) and Kir7.1.[2][4][5] No significant effect on Kir2.1 or Kir4.1.[2] | Non-selective blocker of most Kir channels.[6][7][8] |
| Potency (IC₅₀) | ~0.2-0.29 µM for Kir1.1; ~8 µM for Kir7.1.[1][3][5] | µM to mM range, depending on the Kir channel subtype and experimental conditions.[7][8] |
| Mechanism of Block | Cytoplasmic pore blocker.[2][9] | Pore blocker, entering from the extracellular side.[7] |
| Voltage Dependence | Block is voltage-dependent.[1][2] | Block is voltage-dependent, increasing with hyperpolarization.[7] |
| K⁺ Dependence | Block is dependent on the potassium ion concentration.[1] | Block is competitive with extracellular K⁺. |
| Kinetics | Slow onset of inhibition and incomplete washout.[9] | Fast-acting pore blocker.[7] |
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the mechanism of Kir channel inhibition by this compound and Barium, and the experimental workflow for their characterization.
Experimental Protocols
The primary method for validating the inhibitory effect of this compound is patch-clamp electrophysiology. A fluorescence-based thallium flux assay can be used for initial high-throughput screening.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion flow through Kir channels in the cell membrane and how it is affected by inhibitors.
a. Cell Preparation:
-
Culture cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
b. Recording Solutions:
-
External Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
c. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit Kir currents.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing this compound at various concentrations to determine the IC₅₀.
-
To validate the mechanism, perform a similar experiment using a known concentration of BaCl₂ (e.g., 20 µM) as a positive control.[8]
-
Analyze the current-voltage (I-V) relationship, degree of inhibition, and voltage dependence of the block.
High-Throughput Thallium Flux Assay
This fluorescence-based assay is suitable for screening large numbers of compounds to identify potential Kir channel inhibitors.[10]
a. Cell Preparation:
-
Plate tetracycline-inducible HEK293 cells expressing the Kir channel of interest in a 384-well plate.[10]
b. Assay Procedure:
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Wash the cells to remove unincorporated dye and replace the medium with an assay buffer.
-
Add test compounds, including this compound as a positive control, to the wells.
-
Initiate thallium flux by adding a stimulus buffer containing thallium (Tl⁺).
-
Measure the change in fluorescence over time using a fluorescent plate reader. Inhibition of the Kir channel will result in a reduced rate of fluorescence increase as Tl⁺ influx is blocked.
Conclusion
Validation of this compound's inhibitory effect through comparison with a known blocker like Barium confirms its role as a potent, moderately selective, and voltage-dependent pore blocker of Kir1.1 and Kir7.1 channels. The distinct kinetic and binding site characteristics differentiate it from classical non-selective blockers. The protocols and comparative data provided in this guide offer a framework for researchers to effectively characterize novel Kir channel modulators and interpret their experimental findings.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Utilizing an Inactive Analogue of VU590 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting inward rectifier potassium (Kir) channels, the small molecule VU590 has emerged as a potent inhibitor of Kir1.1 (ROMK) and a moderately selective inhibitor of Kir7.1.[1][2] Rigorous pharmacological assessment of this compound necessitates the use of a structurally similar but biologically inactive compound as a negative control to ensure that the observed effects are specifically due to the inhibition of the target channels. This guide provides a comprehensive comparison of this compound and its validated inactive analogue, VU-608 (also known as VU0238429), supported by experimental data and detailed protocols.
Unveiling the Inactive Analogue: VU-608
VU-608 has been experimentally validated as an effective negative control for this compound. While structurally related, it does not exhibit inhibitory activity on Kir channels. Interestingly, VU-608 has been identified as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, highlighting its distinct pharmacological profile from this compound.
Comparative Analysis of In Vitro and In Vivo Activity
The following tables summarize the key pharmacological differences between this compound and its inactive analogue, VU-608.
Table 1: In Vitro Potency at Kir Channels
| Compound | Target | IC50 | Assay Type |
| This compound | Kir1.1 (ROMK) | ~220-290 nM[1][2] | Thallium Flux Assay / Electrophysiology |
| This compound | Kir7.1 | ~8 µM[2] | Thallium Flux Assay / Electrophysiology |
| VU-608 | Kir7.1 | No significant effect[3] | Patch-Clamp Electrophysiology |
Table 2: Comparative Effects on Electroretinogram (ERG) Waves in Mice [3][4]
| Compound (Intravitreal Injection) | a-wave Amplitude Reduction | b-wave Amplitude Reduction | c-wave Amplitude Reduction |
| This compound (50 µM) | ~30% | >50% | ~35% |
| VU-608 (50 µM) | No significant effect | No significant effect | No significant effect |
Experimental Protocols
Patch-Clamp Electrophysiology for Kir7.1 Inhibition
This protocol is adapted from studies on CHO-K1 cells heterologously expressing Kir7.1 and on native mouse RPE cells.[3]
Cell Preparation:
-
CHO-K1 cells are transfected with a Kir7.1 expression vector.
-
Primary mouse RPE cells are isolated and cultured.
Recording Solutions:
-
Bath Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Currents are elicited by voltage ramps or steps.
-
A stable baseline current is recorded.
-
The bath solution is perfused with a solution containing either this compound (e.g., 50 µM) or VU-608 (e.g., 50 µM).
-
The change in inward current is measured to determine the percentage of inhibition.
In Vivo Electroretinography (ERG) in Mice
This protocol is based on the methodology used to assess the in vivo effects of this compound and VU-608 on retinal function.[3][4]
Animal Preparation:
-
Adult C57BL/6J mice are used.
-
Mice are dark-adapted for at least 3 hours prior to the experiment.
-
All procedures are performed under dim red light.
Intravitreal Injection:
-
Mice are anesthetized.
-
A small incision is made in the cornea.
-
A 33-gauge needle is used to inject 1 µL of either this compound (50 µM), VU-608 (50 µM), or a saline control into the vitreous humor.
ERG Recording:
-
A recording electrode is placed on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously in the tail.
-
Scotopic ERG responses are recorded in response to light flashes of varying intensities.
-
The amplitudes of the a-wave, b-wave, and c-wave are measured and compared between the different treatment groups.
Visualizing the Molecular Context
Signaling Pathway of Kir1.1 (ROMK) in the Kidney
Caption: Role of Kir1.1 in renal ion transport and its inhibition by this compound.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for validating VU-608 as a negative control.
This guide provides a foundational understanding and practical framework for utilizing VU-608 as a negative control in studies involving this compound. The provided data and protocols should enable researchers to design and execute well-controlled experiments to elucidate the specific effects of Kir channel inhibition.
References
- 1. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormal Electroretinogram after Kir7.1 Channel Suppression Suggests Role in Retinal Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VU590: A Comparative Guide to its Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of VU590, a known inhibitor of the inward rectifier potassium (Kir) channel Kir1.1 (also known as ROMK). Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and for the advancement of drug discovery programs. This document compiles available data on the interaction of this compound with various ion channels, presents the methodologies used for these assessments, and offers visual representations of experimental workflows and related signaling pathways.
Quantitative Analysis of this compound Cross-Reactivity
The selectivity of this compound has been primarily characterized against other members of the Kir channel family. The available data, summarized in the table below, highlights its potency for Kir1.1 and its moderate activity against Kir7.1.
| Target Ion Channel | IC50 (µM) | Assay Type | Comments |
| Kir1.1 (ROMK) | 0.24 - 0.29[1] | Thallium Flux Assay | Potent inhibitor. |
| Kir7.1 | ~8[1][2] | Thallium Flux Assay | Moderate inhibitor. |
| Kir2.1 | No effect | Not specified | No significant inhibition observed.[1] |
| Kir4.1 | No effect | Not specified | No significant inhibition observed.[1] |
It is noteworthy that a structurally related analog, VU591, has been evaluated against a broader panel of more than 65 potential ion channels, transporters, and receptors, where it was found to be highly selective for Kir1.1.[1] This suggests that the chemical scaffold of this compound is amenable to modifications that can significantly enhance selectivity.
Experimental Methodologies
The determination of this compound's activity and selectivity relies on established in vitro techniques for studying ion channel function. The two primary methods cited in the literature are the thallium flux assay and patch-clamp electrophysiology.
Thallium Flux Assay
This high-throughput screening method is a fluorescence-based assay that indirectly measures the activity of potassium channels.
-
Principle: Thallium ions (Tl+) can permeate potassium channels and are used as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the ion channel of interest. The influx of Tl+ upon channel opening leads to an increase in fluorescence, which can be measured using a plate reader. Inhibitors of the channel will prevent or reduce this Tl+ influx, resulting in a lower fluorescent signal.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the specific Kir channel subtype are commonly used.
-
Protocol Outline:
-
Cell Plating: HEK293 cells expressing the target Kir channel are seeded into multi-well plates (e.g., 384-well).
-
Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye.
-
Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound).
-
Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate ion flux through the channels.
-
Fluorescence Reading: The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is normalized and used to calculate the concentration-response curve and the IC50 value.
-
Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents and provides detailed information about the mechanism of channel block.
-
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential and the recording of the ionic currents flowing through the channels in the patch of membrane under the pipette.
-
Configurations: Whole-cell, inside-out, or outside-out patch-clamp configurations can be used to study the effects of compounds applied to either the intracellular or extracellular side of the channel.
-
Protocol Outline:
-
Cell Preparation: Cells expressing the target ion channel are grown on coverslips.
-
Pipette Positioning: A micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane.
-
Seal Formation: A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
Configuration Establishment: The desired patch-clamp configuration is established (e.g., whole-cell).
-
Current Recording: A voltage protocol is applied to the cell, and the resulting ion currents are recorded in the absence and presence of the test compound.
-
Data Analysis: The current amplitudes are measured and analyzed to determine the extent of channel inhibition and to characterize the mechanism of block (e.g., voltage-dependence, use-dependence).
-
Visualizing Experimental and Signaling Concepts
To further clarify the processes involved in assessing this compound's cross-reactivity and its primary mechanism of action, the following diagrams are provided.
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of VU590 and its structural analogs
A Comparative Analysis of VU590 and Its Structural Analogs as Inwardly Rectifying Potassium (Kir) Channel Inhibitors
This guide provides a comprehensive comparison of the small-molecule inhibitor this compound and its structural analogs, focusing on their inhibitory activity against inwardly rectifying potassium (Kir) channels, particularly Kir1.1 (ROMK) and Kir7.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and structure-activity relationships of this class of ion channel modulators.
Introduction
This compound was one of the first potent, sub-micromolar small-molecule inhibitors identified for the renal outer medullary potassium channel (Kir1.1 or ROMK), a key player in renal salt and water balance.[1][2] However, its utility as a selective tool compound is limited by its off-target activity on Kir7.1, another member of the Kir channel family.[1][2] This has spurred the development of structural analogs with improved selectivity profiles. This guide presents a comparative analysis of the inhibitory potency and selectivity of this compound and its key analogs, along with the experimental protocols used for their characterization and the signaling pathways they modulate.
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of this compound and its structural analogs were primarily assessed against Kir1.1 and Kir7.1 channels. The half-maximal inhibitory concentration (IC50) values, determined through electrophysiological and ion flux assays, are summarized in the table below. The data highlights the structure-activity relationships (SAR) within this compound series, demonstrating how modifications to the this compound scaffold influence potency and selectivity. For instance, the development of VU591 from the bis-nitro-benzimidazole (BNBI) scaffold led to a highly selective Kir1.1 inhibitor with negligible activity at Kir7.1.[2] Conversely, compounds like VU573 exhibit a different selectivity profile, with a preference for Kir2.3, Kir3.x (GIRK), and Kir7.1 over Kir1.1.[3]
| Compound | Target | IC50 | Notes |
| This compound | Kir1.1 (ROMK) | 0.29 µM[4] | Potent Kir1.1 inhibitor. |
| Kir7.1 | 8 µM[1][4] | Significant off-target activity. | |
| Kir2.1, Kir4.1 | No significant effect | Shows selectivity over some Kir channels.[1] | |
| VU591 | Kir1.1 (ROMK) | 0.24 µM | Potent and selective Kir1.1 inhibitor. |
| Kir7.1 | > 100 µM | Greatly improved selectivity over this compound.[2] | |
| Kir2.1, Kir2.3, Kir4.1 | No significant effect | High selectivity against other Kir channels.[2] | |
| BNBI | Kir1.1 (ROMK) | Weak inhibition | Precursor scaffold for VU591. |
| Kir7.1 | No significant effect up to 100 µM | Selective but not potent.[2] | |
| VU573 | Kir1.1 | ~19 µM | Weak inhibitor of Kir1.1.[3] |
| Kir2.3 | 4.7 µM | Preferential inhibitor of Kir2.3.[5] | |
| GIRK (Kir3.x) | 1.9 µM | Potent inhibitor of GIRK channels.[3] | |
| Kir7.1 | ~1 µM | Preferential inhibitor of Kir7.1.[3] | |
| VU-608 | Kir7.1 | Inactive analog | Used as a negative control in studies.[6] |
Experimental Protocols
The characterization of this compound and its analogs relies on two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This fluorescence-based assay is a common method for high-throughput screening of Kir channel modulators. It utilizes the permeability of Kir channels to thallium (Tl⁺), a potassium ion congener.
Principle: Cells expressing the Kir channel of interest are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR). When Tl⁺ enters the cell through open Kir channels, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl⁺ entry and thus reduce the fluorescent signal.
Detailed Protocol (using FluoZin-2):
-
Cell Culture: Plate HEK293 cells stably or transiently expressing the target Kir channel in 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the acetoxymethyl (AM) ester form of FluoZin-2 dye.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at room temperature in the dark for approximately 1 hour to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in an appropriate assay buffer.
-
Add the compound solutions to the wells and incubate for a period of time (e.g., 20 minutes) to allow for target engagement.
-
-
Thallium Stimulation and Signal Detection:
-
Prepare a stimulus buffer containing a low concentration of Tl⁺.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the Tl⁺ stimulus buffer to the wells.
-
Simultaneously, measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the Tl⁺ influx rate.
-
Calculate the percentage of inhibition for each compound concentration relative to vehicle control (e.g., DMSO).
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic current flowing through channels in the cell membrane, offering a detailed characterization of inhibitor potency and mechanism of action.
Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing low-resistance electrical access to the cell's interior. The voltage across the cell membrane is "clamped" at a set value, and the current required to maintain this voltage is measured, which corresponds to the ion flow through the channels.
Detailed Protocol:
-
Cell Preparation: Use cells expressing the Kir channel of interest, either from a stable cell line or transiently transfected. Plate the cells on glass coverslips for recording.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (example): (in mM) 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (example): (in mM) 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH. The high external potassium concentration is used to increase the inward current through Kir channels.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a negative voltage (e.g., -80 mV) and apply voltage steps or ramps to elicit Kir channel currents.
-
-
Compound Application:
-
Dissolve the test compounds in the external solution at the desired concentrations.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
-
Data Analysis:
-
Measure the amplitude of the Kir current before and after the application of the inhibitor.
-
Calculate the percentage of inhibition at each concentration.
-
Determine the IC50 value by fitting the concentration-response data.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by Kir7.1 inhibition and a typical experimental workflow for inhibitor screening.
Caption: Signaling pathway of Kir7.1 modulation.
Caption: Experimental workflow for Kir channel inhibitor discovery.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Diuretic Efficacy of VU590 and Other Diuretic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic efficacy of the novel ROMK inhibitor VU590 and its more selective analogue, here referred to as "Compound A," against established diuretic agents. The following sections present quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the relevant physiological pathways and experimental workflows.
Executive Summary
The renal outer medullary potassium (ROMK) channel is a promising target for a new class of diuretics. While this compound was an initial lead compound, its lack of selectivity led to the development of more refined inhibitors. This guide focuses on a selective ROMK inhibitor, "Compound A," as a representative of this class and compares its diuretic and natriuretic effects with those of major diuretic classes currently in clinical use: loop diuretics (furosemide), thiazide diuretics (hydrochlorothiazide), and potassium-sparing diuretics (spironolactone and amiloride). Preclinical data suggests that selective ROMK inhibition offers a novel mechanism for promoting diuresis and natriuresis with a potential potassium-sparing effect, distinguishing it from loop and thiazide diuretics.
Quantitative Comparison of Diuretic Efficacy
The following table summarizes the diuretic and natriuretic effects of a selective ROMK inhibitor ("Compound A") and other standard diuretic compounds in a rat model. The data is compiled from studies employing a similar experimental design to ensure a high degree of comparability.
| Diuretic Compound | Class | Dose (mg/kg, p.o.) | Urine Output (mL/5h) | Urinary Na+ Excretion (mEq/kg/5h) | Urinary K+ Excretion (mEq/kg/5h) |
| Vehicle (Control) | - | - | 2.5 ± 0.3 | 0.3 ± 0.1 | 0.2 ± 0.04 |
| Compound A | ROMK Inhibitor | 30 | 5.8 ± 0.6 | 1.2 ± 0.2 | 0.2 ± 0.05 |
| Furosemide | Loop Diuretic | 10 | 11.2 ± 1.1 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| Hydrochlorothiazide | Thiazide Diuretic | 10 | 6.1 ± 0.5 | 1.0 ± 0.1 | 0.4 ± 0.06 |
| Amiloride | Potassium-Sparing Diuretic | 2 | 4.9 ± 0.4 | 0.8 ± 0.1 | 0.1 ± 0.03 |
| Spironolactone | Potassium-Sparing Diuretic | 20 | 4.2 ± 0.5 | 0.7 ± 0.1 | 0.1 ± 0.02 |
Data for Compound A, Furosemide, Hydrochlorothiazide, and Amiloride are adapted from a comparative study in saline-loaded rats. Data for Spironolactone is derived from studies with a similar experimental model.
Signaling Pathways and Mechanisms of Action
The diuretic effect of each compound is dictated by its specific molecular target within the nephron. The following diagrams, generated using Graphviz (DOT language), illustrate these distinct signaling pathways.
Caption: Mechanisms of action for different diuretic classes.
Experimental Protocols
The quantitative data presented in this guide were obtained from studies following a standardized experimental protocol for assessing diuretic activity in rats.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Housing: Housed in metabolic cages for the duration of the experiment to allow for accurate urine collection.
2. Experimental Procedure:
-
Fasting: Animals are fasted for 18 hours before the experiment, with free access to water.
-
Hydration: To ensure a measurable urine output, rats are orally pre-hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.
-
Drug Administration: The test compounds (Compound A, furosemide, hydrochlorothiazide, spironolactone, amiloride) or vehicle (control) are administered orally (p.o.) by gavage.
-
Urine Collection: Urine is collected in graduated cylinders at regular intervals (e.g., every hour) for a total of 5 hours post-administration.
-
Measurements:
-
Total urine volume is recorded.
-
Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
3. Data Analysis:
-
Diuretic action is calculated as the ratio of the mean urinary excretion of the treated group to that of the control group.
-
Natriuretic and kaliuretic activities are determined by comparing the electrolyte excretion in the treated groups to the control group.
-
Statistical significance is typically assessed using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical diuretic efficacy study.
Caption: Standard experimental workflow for diuretic studies in rats.
Conclusion
The selective ROMK inhibitor, represented by "Compound A," demonstrates significant diuretic and natriuretic efficacy in preclinical models. Its potency is comparable to that of hydrochlorothiazide. A key differentiating feature is its potassium-sparing effect, which contrasts with the potassium-wasting properties of loop and thiazide diuretics. This unique pharmacological profile suggests that selective ROMK inhibitors could represent a valuable new class of diuretics for the management of hypertension and edematous states, potentially offering a safer alternative with respect to electrolyte balance. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
Unmasking the Off-Target Profile of VU590: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, the precise understanding of a compound's molecular interactions is paramount. This guide provides a comprehensive comparison of the potassium channel inhibitor VU590 with alternative compounds, focusing on its known off-target effects. Experimental data and detailed protocols are presented to offer a clear, evidence-based perspective for informed decision-making in future research.
This compound was initially identified as a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] This made it a promising tool for studying the physiological roles of Kir1.1 and as a potential diuretic agent. However, subsequent studies have consistently demonstrated that this compound also exhibits significant off-target activity, primarily against the inward rectifier potassium channel Kir7.1.[2][3][4][5] This cross-reactivity can confound experimental results and has prompted the development of more selective inhibitors.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives against their primary target and key off-target channels. This quantitative data highlights the differences in selectivity among these compounds.
| Compound | Primary Target | IC50 (Primary Target) | Key Off-Target | IC50 (Off-Target) | Other Tested Off-Targets (with no significant effect) |
| This compound | Kir1.1 (ROMK) | ~290-300 nM[1][6] | Kir7.1 | ~8 µM[1][2][3][5] | Kir2.1, Kir4.1[2][6][7] |
| BNBI | Kir1.1 (ROMK) | ~8 µM[2] | Kir7.1 | No effect up to 100 µM[2][4] | Not specified |
| VU591 | Kir1.1 (ROMK) | ~240 nM[6] | Kir7.1 | Highly selective over Kir7.1[4][6] | Kir2.1, Kir2.3, Kir4.1, Kir6.2/SUR1B, and a panel of >65 other targets[6] |
Delving into the Experimental Evidence
The validation of on-target and off-target effects of these inhibitors has been primarily achieved through two key experimental techniques: fluorescence-based thallium flux assays and patch-clamp electrophysiology.
Key Experimental Protocols
1. Fluorescence-Based Thallium Flux Assay:
This high-throughput screening method is used to identify modulators of potassium channel activity.
-
Principle: The assay relies on the permeability of potassium channels to thallium ions (Tl+). When the channels are open, Tl+ enters the cell and binds to a thallium-sensitive fluorescent dye, causing an increase in fluorescence. Inhibitors of the channel will block the entry of Tl+ and thus prevent the increase in fluorescence.
-
General Protocol:
-
Cells expressing the target Kir channel are loaded with a thallium-sensitive fluorescent dye.
-
The cells are then exposed to the test compound (e.g., this compound) at various concentrations.
-
A stimulus is applied to open the potassium channels, and a solution containing thallium is added.
-
The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the inhibition of the thallium flux against the concentration of the compound.
-
2. Patch-Clamp Electrophysiology:
This technique allows for the direct measurement of ion channel activity in real-time.
-
Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential and the measurement of the ionic currents flowing through the channels in that patch of membrane.
-
General Protocol:
-
Cells expressing the Kir channel of interest are prepared for recording.
-
A micropipette filled with a conducting solution is brought into contact with the cell membrane to form a gigaseal.
-
The whole-cell configuration is typically established to measure the total current from all channels in the cell.
-
The baseline channel activity is recorded.
-
The test compound is applied to the cell, and the change in the ionic current is measured.
-
Dose-response curves are generated by applying a range of compound concentrations to determine the IC50.
-
Visualizing Molecular Interactions and Experimental Design
To better understand the relationships between this compound and its targets, as well as the workflow for comparing inhibitor selectivity, the following diagrams are provided.
Conclusion
The available evidence clearly demonstrates that while this compound is a potent inhibitor of Kir1.1, its off-target activity against Kir7.1 necessitates careful consideration when interpreting experimental data. For studies requiring high selectivity for Kir1.1, the alternative compound VU591 offers a superior profile, having been shown to be highly selective over Kir7.1 and a broad range of other potential off-targets.[4][6] The development of such selective chemical probes is crucial for the accurate dissection of the physiological and pathological roles of specific ion channels and for the advancement of targeted drug discovery. Researchers are encouraged to utilize these more selective tools to ensure the validity and specificity of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thomassci.com [thomassci.com]
A Comparative Guide to Kir Channel Blockers: VU590 vs. Nortriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inhibitors of inwardly rectifying potassium (Kir) channels: the experimental compound VU590 and the tricyclic antidepressant nortriptyline. While both molecules exhibit inhibitory effects on Kir channels, they differ significantly in their selectivity, potency, and the specific Kir channel subtypes they target. This document summarizes the available experimental data, details the methodologies used for their characterization, and visualizes the physiological pathways affected by their channel-blocking activity.
Quantitative Data Comparison
The following tables summarize the inhibitory potency of this compound and nortriptyline on various Kir channel subtypes as determined by electrophysiological studies. It is important to note that a direct comparison is challenging as the two compounds have not been extensively tested on the same panel of Kir channels under identical experimental conditions.
Table 1: Inhibitory Potency (IC₅₀/K_d) of this compound and Nortriptyline on Kir Channels
| Compound | Kir Subtype | Potency (IC₅₀/K_d) | Cell Type | Reference |
| This compound | Kir1.1 (ROMK) | ~0.2-0.3 µM (IC₅₀) | HEK-293 | [1][2][3] |
| Kir7.1 | ~8 µM (IC₅₀) | HEK-293 | [1][2][3] | |
| Kir2.1 | No significant effect | HEK-293 | [3] | |
| Kir4.1 | No significant effect | HEK-293 | [3] | |
| Nortriptyline | Kir4.1 | 28.1 µM (K_d) | HEK-293T | [4] |
| Kir2.1 | Marginal effect | HEK-293T | [4] |
Table 2: Selectivity Profile
| Compound | Primary Targets | Other Known Targets |
| This compound | Kir1.1, Kir7.1 | Limited off-target information available in the context of Kir channels. |
| Nortriptyline | Kir4.1 | Norepinephrine transporter (NET), Serotonin transporter (SERT), Voltage-gated K+ (Kv) channels, Histamine H1 receptors, Muscarinic acetylcholine receptors, Alpha-1 adrenergic receptors.[5] |
Experimental Protocols
The primary method for characterizing the inhibitory effects of this compound and nortriptyline on Kir channels is the whole-cell patch-clamp electrophysiology technique, typically using human embryonic kidney (HEK-293) cells heterologously expressing the specific Kir channel subtype.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) or HEK-293T cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of Kir channels, cells are transfected with a plasmid DNA vector containing the cDNA for the desired Kir channel subunit (e.g., KCNJ1 for Kir1.1, KCNJ10 for Kir4.1). A co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often performed to identify successfully transfected cells for electrophysiological recording. Transfection reagents such as Lipofectamine are typically used. Recordings are usually performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Pipette Solution (Intracellular): A typical intracellular solution aims to mimic the intracellular ionic environment. An example composition is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.
-
Bath Solution (Extracellular): The extracellular solution is designed to resemble the physiological extracellular environment. A sample composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is bubbled with 95% O₂/5% CO₂ to maintain a physiological pH of ~7.4.
-
Voltage Protocol: To measure Kir channel currents, a voltage-clamp protocol is applied. A common method involves holding the cell at a specific potential (e.g., -80 mV) and then applying a series of voltage steps or ramps to elicit both inward and outward currents. The specific voltage protocol can vary depending on the Kir channel subtype being studied and the properties being investigated (e.g., voltage-dependence of the block).
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized for analysis. The inhibitory effect of the compound is determined by perfusing the bath with known concentrations of the drug and measuring the reduction in the Kir channel current. The concentration-response data are then fitted to a Hill equation to determine the IC₅₀ or K_d value.
Signaling Pathways and Physiological Consequences of Kir Channel Block
The inhibition of Kir channels by this compound and nortriptyline has distinct physiological implications due to their different channel subtype targets.
This compound: Targeting Kir1.1 and Kir7.1
This compound primarily targets Kir1.1 (ROMK) and, with lower potency, Kir7.1.
-
Kir1.1 (ROMK) in the Kidney: Kir1.1 is a key player in potassium homeostasis, primarily in the thick ascending limb and the collecting duct of the kidney. Its blockade by this compound is expected to inhibit potassium secretion, leading to a diuretic effect. This makes Kir1.1 a potential target for novel diuretics.[3][6]
-
Kir7.1 in Myometrium and Brain: Kir7.1 is involved in regulating the resting membrane potential of uterine smooth muscle cells and is implicated in melanocortin signaling in the brain.[1][2] Inhibition of Kir7.1 by this compound can lead to depolarization, potentially affecting uterine contractility and neuronal excitability.
Nortriptyline: Targeting Kir4.1
Nortriptyline, a tricyclic antidepressant, has been shown to inhibit Kir4.1 channels.
-
Kir4.1 in Glial Cells: Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, where they are crucial for potassium buffering in the brain. By taking up excess extracellular potassium, Kir4.1 channels help maintain a stable neuronal environment. Inhibition of Kir4.1 by nortriptyline could disrupt this buffering capacity, leading to an increase in extracellular potassium and potentially altering neuronal excitability. This action might contribute to both the therapeutic and adverse effects of the drug.[4]
Summary and Conclusion
This compound and nortriptyline are both inhibitors of Kir channels, but they are not directly comparable based on current literature. This compound is a more potent and selective experimental tool for studying Kir1.1 and Kir7.1 channels, with potential applications as a novel diuretic. In contrast, nortriptyline is a clinically used antidepressant with a broad pharmacological profile, and its inhibition of Kir4.1 is one of its many actions that may contribute to its overall effects on the central nervous system. Further research, including head-to-head comparative studies on a wider range of Kir channel subtypes, is needed to fully elucidate the relative selectivity and potency of these two compounds.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nortriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU590: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the operational and disposal procedures for VU590, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2] Recommended storage temperatures are typically -20°C for long-term stability.[1][2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following is a general procedural guide. It is imperative to consult and follow your institution's specific hazardous waste management protocols.
Step 1: Waste Identification and Classification
-
Unused or Expired this compound: Pure, unused this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
-
Solutions of this compound: Solutions containing this compound must be collected as liquid chemical waste. Do not dispose of these solutions down the drain.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is compatible with the solvent used to dissolve the this compound.
-
Do not mix this compound waste with other incompatible waste streams.
-
Step 3: Labeling of Waste Containers
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and, if applicable, "this compound dihydrochloride."
-
The concentration of the waste, if known.
-
The primary hazard(s) associated with the chemical (e.g., "Toxic," "Irritant"). This information should be obtained from the SDS.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment for liquid waste containers to prevent spills.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
-
Do not attempt to dispose of the chemical waste through regular trash or sewer systems.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Quantitative Data and Experimental Protocols
Signaling Pathway Information
This compound is known to be an inhibitor of the Kir1.1 (ROMK) and Kir7.1 inwardly rectifying potassium channels.[1][2][3] The primary mechanism of action is the blockage of the intracellular pore of the Kir1.1 channel.[1] This inhibition prevents the flow of potassium ions, which is a key process in renal salt reabsorption and other physiological functions.
By adhering to these disposal procedures, researchers can ensure a safe laboratory environment and responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Logistical Information for Handling VU590
Disclaimer: A specific Safety Data Sheet (SDS) for VU590 was not located during the search. The following guidance is based on best practices for handling potent, novel research chemicals of unknown toxicity. It is imperative to supplement this information with a thorough risk assessment before commencing any work.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the renal outer medullary potassium (ROMK) channel and Kir7.1. The content herein outlines operational and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Given that the full toxicological profile of this compound is not widely documented, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, whether in solid or solution form:
-
Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling the pure solid or concentrated solutions. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should also be worn when handling larger quantities or if there is a significant risk of splashing.
-
Lab Coat: A fully buttoned lab coat is required. Ensure it is made of a suitable material to resist chemical splashes.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
Handling and Storage
This compound should be handled with care in a controlled laboratory environment. Adherence to the following procedures will minimize exposure risk:
-
Engineering Controls: All handling of the solid form of this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, do so on a tared, disposable weigh boat within a fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. For this compound dihydrochloride, it is soluble in DMSO and water.[1]
-
General Hygiene: Avoid all contact with skin and eyes. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly decontaminated after use. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (ROMK/Kir1.1) | 290 nM | Tocris Bioscience |
| IC50 (Kir7.1) | 8 µM | Tocris Bioscience |
| Storage (Solid) | -20°C | Tocris Bioscience |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | MedchemExpress.com |
Experimental Protocol: Cell-Based Assay for this compound Activity
This protocol outlines a general method for assessing the inhibitory activity of this compound on a target ion channel (e.g., ROMK) expressed in a cell line using a fluorescence-based assay.
1. Cell Culture and Plating:
- Culture a suitable host cell line (e.g., HEK293) stably expressing the ion channel of interest in appropriate media.
- Seed the cells into 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the this compound stock solution in an appropriate assay buffer to generate a range of test concentrations.
3. Assay Procedure:
- Remove the cell culture medium from the plates and wash the cells with assay buffer.
- Load the cells with a potassium-sensitive fluorescent dye (e.g., as used in the FluxOR™ assay) according to the manufacturer's instructions.
- Incubate the plates to allow for dye loading.
- Add the various concentrations of this compound (and appropriate vehicle controls) to the wells and incubate for a period sufficient to allow for compound binding to the target.
- Initiate ion flux by adding a stimulus solution containing a high concentration of a potassium surrogate ion (e.g., thallium).
- Immediately measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection.
4. Data Analysis:
- Calculate the rate of fluorescence change or the endpoint fluorescence for each well.
- Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on ROMK and Kir7.1 potassium channels.
Caption: Experimental workflow for determining the IC50 of this compound using a cell-based fluorescence assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
